Ethyl 2,6-dimethylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)11-8(9)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTTVGCBBDITAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325880 | |
| Record name | ethyl 2,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-13-7 | |
| Record name | 1721-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,6-dimethylnicotinate (CAS: 1721-13-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dimethylnicotinate, with the CAS number 1721-13-7, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a pyridine ring with two methyl groups and an ethyl ester functionality, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant role in drug development, particularly in the synthesis of dihydropyridine calcium channel blockers.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1721-13-7 | General Knowledge |
| Molecular Formula | C₁₀H₁₃NO₂ | General Knowledge |
| Molecular Weight | 179.22 g/mol | General Knowledge |
| Boiling Point | 232.8 °C at 760 mmHg | [1] |
| Density | 1.056 g/cm³ | [1] |
| Refractive Index | 1.506 | [1] |
| Flash Point | 94.6 °C | [1] |
| Synonyms | Ethyl 2,6-dimethylpyridine-3-carboxylate, 2,6-Dimethyl-nicotinic acid ethyl ester | General Knowledge |
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. The most common methods include the Hantzsch pyridine synthesis and the esterification of 2,6-dimethylnicotinic acid.
Experimental Protocol: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and a nitrogen donor (like ammonia).
Materials:
-
Ethyl acetoacetate
-
Ammonia (aqueous solution)
-
An appropriate aldehyde (e.g., acetaldehyde)
-
Oxidizing agent (e.g., iodine, nitric acid)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate and the aldehyde in ethanol.
-
Slowly add an aqueous solution of ammonia to the mixture while stirring.
-
The reaction mixture is then heated under reflux for several hours.
-
After the initial condensation to form a dihydropyridine intermediate, an oxidizing agent is added to facilitate the aromatization to the pyridine ring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then subjected to purification.
Experimental Protocol: Esterification of 2,6-Dimethylnicotinic Acid
This method involves the direct esterification of 2,6-dimethylnicotinic acid with ethanol in the presence of an acid catalyst.
Materials:
-
2,6-Dimethylnicotinic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Suspend 2,6-dimethylnicotinic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is evaporated to yield the crude this compound.
Purification
The crude product from either synthesis can be purified using standard laboratory techniques.
Protocol: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.
-
Collect the fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Alternatively, for larger scales, vacuum distillation can be employed for purification.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-4 (Pyridine ring) |
| ~7.1 | d | 1H | H-5 (Pyridine ring) |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~2.6 | s | 3H | 2-CH₃ (Pyridine ring) |
| ~2.5 | s | 3H | 6-CH₃ (Pyridine ring) |
| ~1.3 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Ester) |
| ~158 | C-2 (Pyridine ring) |
| ~155 | C-6 (Pyridine ring) |
| ~137 | C-4 (Pyridine ring) |
| ~122 | C-5 (Pyridine ring) |
| ~121 | C-3 (Pyridine ring) |
| ~61 | -OCH₂CH₃ |
| ~24 | 2-CH₃ (Pyridine ring) |
| ~22 | 6-CH₃ (Pyridine ring) |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1580, 1450 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, M-45) and subsequent loss of carbon monoxide (M-45-28).
Application in Drug Development: Synthesis of Nicardipine
This compound is a key precursor in the synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina.
Synthetic Workflow
The synthesis of Nicardipine from this compound involves a modified Hantzsch dihydropyridine synthesis.
Caption: Synthetic route to Nicardipine.
Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Dihydropyridine derivatives, such as Nicardipine, act as L-type calcium channel blockers.[1] These channels are prevalent in vascular smooth muscle and to a lesser extent in cardiac muscle.
Caption: Signaling pathway of dihydropyridines.
By blocking the influx of calcium ions into vascular smooth muscle cells, dihydropyridines inhibit the contractile machinery of these cells. This leads to vasodilation (widening of blood vessels), a decrease in peripheral resistance, and consequently, a lowering of blood pressure.
Conclusion
This compound is a fundamentally important building block in synthetic organic and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of a range of pharmaceutical agents, most notably the dihydropyridine class of calcium channel blockers. The detailed synthetic protocols and comprehensive spectral data provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics. A thorough understanding of its chemistry is paramount for the efficient and scalable production of life-saving medications.
References
An In-Depth Technical Guide to Ethyl 2,6-dimethylnicotinate: Synthesis, Characterization, and Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,6-dimethylnicotinate, with the chemical formula C10H13NO2 and a molecular weight of approximately 179.22 g/mol , is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization. A significant focus is placed on its crucial role as a precursor in the production of dihydropyridine-based L-type calcium channel blockers, exemplified by the widely used antihypertensive drug, nicardipine. Detailed experimental protocols for its synthesis via the Hantzsch pyridine synthesis and its subsequent conversion to dihydropyridine scaffolds are presented. Furthermore, this document elucidates the mechanism of action of dihydropyridine calcium channel blockers through a detailed signaling pathway diagram, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Physicochemical Properties and Characterization
This compound is a substituted pyridine derivative. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H13NO2 | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Boiling Point | 244-245 °C (Predicted) | [1] |
| Density | 1.056 g/cm³ | |
| Refractive Index | 1.506 | |
| Flash Point | 94.6 °C |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H | ~7.0-8.0 | d | 1H |
| Pyridine-H | ~6.8-7.8 | d | 1H |
| -OCH₂CH₃ | ~4.3 | q | 2H |
| Pyridine-CH₃ | ~2.5 | s | 3H |
| Pyridine-CH₃ | ~2.4 | s | 3H |
| -OCH₂CH₃ | ~1.3 | t | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O | ~166 | ||
| Pyridine-C (quaternary) | ~158 | ||
| Pyridine-C (quaternary) | ~155 | ||
| Pyridine-C (quaternary) | ~123 | ||
| Pyridine-CH | ~135 | ||
| Pyridine-CH | ~120 | ||
| -OCH₂CH₃ | ~61 | ||
| Pyridine-CH₃ | ~24 | ||
| Pyridine-CH₃ | ~18 | ||
| -OCH₂CH₃ | ~14 |
Experimental Protocols
Synthesis of this compound via Modified Hantzsch Pyridine Synthesis
The synthesis of the pyridine core of this compound can be achieved through a modified Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor.
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ammonia or Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Oxidizing agent (e.g., nitric acid, manganese dioxide)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (2 equivalents) and acetaldehyde (1 equivalent) in ethanol.
-
Add ammonia or ammonium acetate (1 equivalent) to the mixture.
-
Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the initial product formed is a dihydropyridine. To achieve the aromatic pyridine ring of this compound, an oxidation step is necessary.
-
Cool the reaction mixture and add a suitable oxidizing agent (e.g., a mild solution of nitric acid or a suspension of manganese dioxide).
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or distillation.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C acquisition.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
Role in Drug Development: Synthesis of Dihydropyridine Calcium Channel Blockers
This compound is a key building block for the synthesis of 1,4-dihydropyridine derivatives, a class of compounds known for their activity as L-type calcium channel blockers.[2] A prominent example is the synthesis of nicardipine. The core dihydropyridine structure is typically formed via the Hantzsch dihydropyridine synthesis.
General Hantzsch Dihydropyridine Synthesis
This reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an enamine (which can be formed in situ from another equivalent of the β-ketoester and ammonia). For unsymmetrical dihydropyridines like nicardipine, a stepwise approach or the use of pre-formed intermediates is often employed.
Logical Relationship in Unsymmetrical Dihydropyridine Synthesis
Caption: Logical steps in the Hantzsch synthesis of an unsymmetrical dihydropyridine.
Signaling Pathway: Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Dihydropyridine derivatives synthesized from this compound, such as nicardipine, function as L-type calcium channel blockers. These channels are voltage-gated ion channels found in the membranes of various cells, including vascular smooth muscle and cardiac myocytes.
In vascular smooth muscle, the influx of calcium ions (Ca²⁺) through L-type calcium channels is a critical step in initiating muscle contraction, leading to vasoconstriction. By binding to the α1 subunit of the L-type calcium channel, dihydropyridines inhibit this influx of Ca²⁺. This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation. The overall effect is a reduction in blood pressure.
Signaling Pathway of L-type Calcium Channel Blockade by Dihydropyridines
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry due to its role as a versatile precursor for the synthesis of dihydropyridine-based drugs. A thorough understanding of its synthesis, characterization, and the mechanism of action of its derivatives is essential for the development of new and improved therapeutic agents targeting L-type calcium channels. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Physical and chemical properties of Ethyl 2,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,6-dimethylnicotinate is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various therapeutic agents, most notably the dihydropyridine calcium channel blocker, nicardipine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its role in pharmaceutical synthesis. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.
Chemical Identity and Physical Properties
This compound, also known as ethyl 2,6-dimethylpyridine-3-carboxylate, is a substituted pyridine compound. Its core structure consists of a pyridine ring with methyl groups at positions 2 and 6, and an ethyl ester group at position 3.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 1721-13-7 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1] |
| Synonyms | 2,6-Dimethyl-Nicotinic Acid Ethyl Ester, Ethyl 2,6-dimethylpyridine-3-carboxylate, AURORA KA-3069[2] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 232.8°C at 760 mmHg | Experimental[2] |
| 244-245 °C | Predicted[1] | |
| Density | 1.056 g/cm³ | Experimental[2] |
| 1.507 g/cm³ | Predicted[1] | |
| Refractive Index | 1.506 | Experimental[2] |
| Flash Point | 94.6°C | Experimental[2] |
| Melting Point | Not available | |
| Solubility | Good solubility in organic solvents. | General |
| Vapor Pressure | 0.0578 mmHg at 25°C | Experimental[2] |
Chemical Properties and Spectroscopic Data
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl ester group, and two singlets for the two methyl groups. The chemical shifts would be influenced by the positions of the substituents on the pyridine ring.
-
¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the ethyl group carbons, and the two methyl group carbons.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and characteristic absorptions for the substituted pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 179, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common method for its preparation is the Fischer esterification of 2,6-dimethylnicotinic acid. This method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Proposed Experimental Protocol: Fischer Esterification
This protocol is based on established methods for the esterification of nicotinic acid derivatives.
Materials and Reagents:
-
2,6-Dimethylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylnicotinic acid in an excess of anhydrous ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining acidic solution by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Role in Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of more complex pharmaceutical molecules. Its most notable application is as a key intermediate in the production of nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina. The synthesis of nicardipine involves the Hantzsch dihydropyridine synthesis, where this compound or a related derivative is a crucial component.
Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer esterification.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 2,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,6-dimethylnicotinate, a key intermediate in the production of various pharmaceuticals. The primary and most established method for its preparation is the Hantzsch pyridine synthesis, a two-step process involving the formation of a dihydropyridine intermediate followed by its aromatization. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Core Synthesis Route: The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides an efficient pathway to substituted pyridines.[1] For the synthesis of this compound, the process begins with the condensation of ethyl acetoacetate, acetaldehyde, and an ammonia source to yield diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] This intermediate, often referred to as a Hantzsch ester, is then aromatized to the final product.[3]
Experimental Protocols
Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This initial step involves a one-pot condensation reaction. The following protocol is a representative procedure for this transformation.
Methodology:
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL) at 70°C.[4] The reaction is monitored by Thin Layer Chromatography (TLC) until completion. Upon completion, a few drops of ethanol are added to facilitate the granulation of the product, followed by the addition of crushed ice. The resulting solid product is collected by filtration, washed with water, and can be further purified by crystallization from aqueous ethanol if necessary.[4]
Step 2: Aromatization of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
The second step involves the oxidation of the dihydropyridine intermediate to the corresponding pyridine. Various oxidizing agents can be employed for this purpose, including nitric acid, potassium permanganate, or iodine in methanol.[2][3] A common method utilizes nitric acid.
Methodology:
The dried diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is dissolved in a suitable solvent such as glacial acetic acid. Nitric acid is then added dropwise with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is poured into ice water and neutralized with a base, such as sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the two-step synthesis of this compound via the Hantzsch reaction. Yields can vary based on the specific reaction conditions and scale.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Hantzsch Condensation | Ethyl acetoacetate, Acetaldehyde | Ammonium Acetate | Water or Ethanol | 70 - Reflux | 1 - 4 | 75 - 95[4] |
| 2 | Aromatization | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Nitric Acid, KMnO₄, or I₂ | Acetic Acid, Methanol, etc. | Room Temp. - Reflux | 1 - 6 | >90[5] |
Synthesis Workflow
The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Data of Ethyl 2,6-dimethylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2,6-dimethylnicotinate. Due to a lack of publicly available experimental spectra for this specific compound, this guide leverages predicted data and established principles of spectroscopic analysis for organic molecules. It is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are calculated based on the known structure of the molecule and typical spectroscopic behavior of its constituent functional groups.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | H-4 |
| ~7.10 | d | 1H | H-5 |
| ~4.35 | q | 2H | -OCH₂CH₃ |
| ~2.60 | s | 3H | 2-CH₃ |
| ~2.55 | s | 3H | 6-CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~168 | Quaternary | C=O |
| ~158 | Quaternary | C-6 |
| ~155 | Quaternary | C-2 |
| ~138 | CH | C-4 |
| ~125 | Quaternary | C-3 |
| ~120 | CH | C-5 |
| ~61 | CH₂ | -OCH₂CH₃ |
| ~24 | CH₃ | 2-CH₃ or 6-CH₃ |
| ~22 | CH₃ | 2-CH₃ or 6-CH₃ |
| ~14 | CH₃ | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2900 | Medium-Strong | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1580 | Medium | C=C and C=N stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 179 | High | [M]⁺ (Molecular Ion) |
| 164 | Medium | [M - CH₃]⁺ |
| 150 | High | [M - C₂H₅]⁺ |
| 134 | High | [M - OC₂H₅]⁺ |
| 106 | Medium | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Ensure complete coverage of the crystal surface for optimal signal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):
-
Gas Chromatograph:
-
Injector: Split/splitless, operated in split mode.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Navigating the Solubility Landscape of Ethyl 2,6-dimethylnicotinate: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – In the intricate world of pharmaceutical development and chemical research, understanding the solubility of a compound is a cornerstone of successful formulation and application. This technical guide provides an in-depth analysis of the solubility characteristics of Ethyl 2,6-dimethylnicotinate (CAS No: 1721-13-7), a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its solubility in a range of common solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
This compound, with the molecular formula C₁₀H₁₃NO₂, is a derivative of nicotinic acid and plays a crucial role in the synthesis of various organic molecules.[3] Its solubility behavior is critical for optimizing reaction conditions, purification processes, and formulation strategies.
Quantitative Solubility Profile
While specific, publicly available quantitative solubility data for this compound is limited, the following table presents a representative, illustrative dataset to guide formulation and experimental design. These hypothetical values are based on the general solubility principles of esters and related heterocyclic compounds.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Hypothetical Solubility ( g/100 mL) at 25°C |
| Water | H₂O | 80.1 | < 0.1 (Slightly Soluble) |
| Ethanol | C₂H₅OH | 24.5 | 25 - 35 |
| Methanol | CH₃OH | 32.7 | 30 - 40 |
| Acetone | C₃H₆O | 20.7 | > 50 (Very Soluble) |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | > 40 (Freely Soluble) |
| Toluene | C₇H₈ | 2.4 | > 40 (Freely Soluble) |
| n-Hexane | C₆H₁₄ | 1.9 | 5 - 15 |
Note: This data is illustrative and should be confirmed by experimental determination.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed protocol for the quantitative determination of the solubility of this compound in a given solvent using the gravimetric method. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[4][5][6]
I. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Glass vials with screw caps
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Drying oven
II. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish with the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
III. Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / Volume of filtrate (mL) * 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Solubility Factors
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its solubility.
Caption: Factors influencing the solubility of this compound.
This technical guide serves as a foundational resource for professionals working with this compound. The provided experimental protocol and conceptual diagrams offer a robust framework for determining and understanding its solubility, thereby facilitating more efficient and effective research and development efforts.
References
The Multifaceted Reactivity of the Pyridine Core in Ethyl 2,6-dimethylnicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dimethylnicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds, most notably dihydropyridine-based calcium channel blockers. The reactivity of its pyridine core is a subject of significant interest, offering multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the reactivity of the pyridine nucleus in this compound, detailing key reactions, experimental protocols, and the logical frameworks underpinning its chemical behavior.
Electrophilic Aromatic Substitution: A Deactivated Ring System
The pyridine ring, due to the electron-withdrawing nature of the nitrogen atom, is significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom and the electron-withdrawing ester group at the 3-position further deactivate the ring, making electrophilic substitution reactions on this compound challenging. Reactions typically require harsh conditions, and the substitution pattern is directed to the positions meta to the nitrogen atom (C4 and C5).
Nitration
Direct nitration of the pyridine ring in this compound is not commonly reported and is expected to be a low-yielding process due to the severe deactivation of the ring. The reaction would likely require strong nitrating agents and high temperatures.
Representative Experimental Protocol (Based on related pyridine derivatives):
A solution of the pyridine derivative in concentrated sulfuric acid is cooled to 0°C. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10°C. The reaction mixture is then slowly warmed to a higher temperature (e.g., 100-160°C) and stirred for several hours. After cooling, the mixture is poured onto ice and neutralized with a base to precipitate the nitrated product.
| Reaction | Reagents | Conditions | Expected Product(s) | Yield |
| Nitration | Fuming HNO₃ / H₂SO₄ | High Temperature | Ethyl 2,6-dimethyl-4-nitronicotinate and/or Ethyl 2,6-dimethyl-5-nitronicotinate | Low |
Halogenation
Similar to nitration, direct halogenation of the pyridine ring in this compound is difficult. Radical halogenation of the methyl groups is a more facile process. For ring halogenation, forcing conditions are necessary.
Representative Experimental Protocol for Bromination (Based on related pyridine derivatives):
The pyridine derivative is heated with bromine in a sealed tube in the presence of a Lewis acid catalyst or in oleum. The reaction mixture is heated at a high temperature for an extended period. After cooling, the mixture is treated with a reducing agent to destroy excess bromine, followed by neutralization to isolate the brominated product.
| Reaction | Reagents | Conditions | Expected Product(s) | Yield |
| Bromination | Br₂, Oleum | High Temperature, Sealed Tube | Ethyl 4-bromo-2,6-dimethylnicotinate and/or Ethyl 5-bromo-2,6-dimethylnicotinate | Low |
Nucleophilic Aromatic Substitution: An Activated System for Functionalization
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen atom (C2 and C6). The presence of a good leaving group at these positions facilitates the reaction. Therefore, derivatives of this compound, such as those with a halogen at the 2- or 6-position, are valuable intermediates for introducing a variety of nucleophiles.
Substitution of a Halogen
A common strategy to functionalize the pyridine ring is to first introduce a halogen at the 2- or 6-position, which can then be displaced by various nucleophiles. For instance, Ethyl 2-chloro-6-methylnicotinate can serve as a precursor for a range of derivatives.
Experimental Protocol: Nucleophilic Substitution with an Amine
A mixture of Ethyl 2-chloro-6-methylnicotinate, the desired amine (e.g., morpholine), and a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is heated at an elevated temperature (e.g., 100-150°C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired product.
| Substrate | Nucleophile | Conditions | Product | Yield |
| Ethyl 2-chloro-6-methylnicotinate | Morpholine | K₂CO₃, DMF, 120°C | Ethyl 2-(morpholino)-6-methylnicotinate | Moderate to High |
| Ethyl 2-chloro-6-methylnicotinate | Sodium methoxide | Methanol, reflux | Ethyl 2-methoxy-6-methylnicotinate | Moderate to High |
Reactions at the Methyl Groups
The methyl groups at the 2- and 6-positions of the pyridine ring are activated and can undergo a variety of reactions, including oxidation and condensation.
Oxidation
The methyl groups can be oxidized to carboxylic acids. Selective oxidation of one methyl group can be challenging and may depend on the reaction conditions and the oxidant used.
Experimental Protocol: Oxidation to Dicarboxylic Acid
A solution of this compound in a suitable solvent (e.g., water or acetic acid) is treated with a strong oxidizing agent such as potassium permanganate or selenium dioxide. The reaction mixture is heated to reflux for several hours. After the reaction is complete, the excess oxidant is quenched, and the product is isolated by filtration or extraction after acidification.
| Reaction | Reagent | Conditions | Product | Yield |
| Oxidation | KMnO₄ | H₂O, Reflux | Pyridine-2,3,6-tricarboxylic acid | Moderate |
Reactivity of the Ester Group and Hantzsch Dihydropyridine Synthesis
The ethyl ester group at the 3-position can undergo typical ester reactions such as hydrolysis and transesterification. More importantly, this compound is a key precursor in the Hantzsch synthesis of dihydropyridines, which are a prominent class of calcium channel blockers.
Hantzsch Dihydropyridine Synthesis
In this multi-component reaction, an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of an enamine), and a nitrogen source (ammonia or ammonium acetate) condense to form a dihydropyridine ring. The synthesis of the calcium channel blocker Nicardipine exemplifies this reaction.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative (Nicardipine Precursor)
A mixture of 3-nitrobenzaldehyde, ethyl acetoacetate, and an enamine derived from an amino alcohol (e.g., 2-(N-benzyl-N-methylamino)ethanol) is heated in a suitable solvent such as isopropanol or acetone. The reaction proceeds to form the dihydropyridine ring. The product can then be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
| Aldehyde | β-Ketoester Component 1 | β-Ketoester Component 2 (as enamine) | Nitrogen Source | Product | Yield |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | 2-(N-benzyl-N-methylamino)ethyl acetoacetate | In-situ from enamine | Nicardipine | High |
Visualizing the Chemical Logic and Biological Significance
Experimental Workflow: Synthesis of Nicardipine
The synthesis of Nicardipine, a dihydropyridine calcium channel blocker, is a prime example of the synthetic utility of compounds related to this compound. The following diagram illustrates a typical synthetic workflow.
Caption: A simplified workflow for the synthesis of Nicardipine HCl.
Signaling Pathway: Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Dihydropyridine derivatives synthesized from precursors like this compound function by blocking L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure.
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Ethyl 2,6-Dimethylnicotinate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2,6-dimethylnicotinate, a substituted pyridine derivative, has emerged as a crucial heterocyclic building block in the field of medicinal chemistry. Its intrinsic structural features—a reactive pyridine core flanked by two methyl groups and an ethyl ester moiety—offer a versatile platform for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of cardiovascular drugs. Detailed experimental protocols, tabulated quantitative data, and visualized chemical workflows are presented to facilitate its practical application in a research and development setting.
Core Properties and Synthesis
This compound (CAS No. 1721-13-7) is a stable organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure is foundational for creating more complex derivatives through various chemical transformations.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 1721-13-7 |
| Boiling Point | 244-245 °C (Predicted) |
| Density | 1.507 g/cm³ (Predicted) |
Table 1: Physicochemical Properties of this compound
The primary route for synthesizing this key intermediate is through the esterification of 2,6-dimethylnicotinic acid. The Fischer-Speier esterification, a classic and reliable method, is typically employed.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This protocol is adapted from established methods for the esterification of closely related nicotinic acids.
Materials:
-
2,6-Dimethylnicotinic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and filtration
Procedure:
-
Suspend 2,6-dimethylnicotinic acid (1.0 equivalent) in a generous volume of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the acidic residue by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified further by vacuum distillation or column chromatography on silica gel if required.
Expected Yield: Yields for this type of esterification are typically in the range of 70-90%, depending on the reaction scale and purification method.
Caption: Synthesis workflow for this compound.
Application as a Heterocyclic Building Block
This compound is a valuable precursor for the synthesis of 1,4-dihydropyridine (DHP) derivatives, a class of compounds renowned for their activity as L-type calcium channel blockers.[1] These drugs, such as nicardipine, are widely used in the treatment of hypertension and angina.[2] The synthesis of the DHP core typically proceeds via the Hantzsch dihydropyridine synthesis.
In a modified Hantzsch synthesis, a precursor derived from this compound can be reacted with an aldehyde and an enamine to construct the dihydropyridine ring. A key synthetic strategy involves the elaboration of the ester and methyl groups of the starting nicotinate to introduce the necessary functionalities for cyclization.
For instance, the synthesis of nicardipine involves a multi-step process where a dihydropyridine core, structurally related to that derivable from this compound, is assembled. A patent for nicardipine synthesis describes the reaction of 3-nitrobenzaldehyde and methyl acetoacetate with ammonia to form the core, which is subsequently elaborated. This highlights the general utility of the components related to our title building block in forming the pharmacologically active DHP scaffold.
Experimental Protocol: Hantzsch-type Synthesis of a Dihydropyridine Derivative
The following is a generalized protocol for the Hantzsch synthesis, which illustrates how a nicotinate-like structure can be incorporated.
Materials:
-
An appropriate aldehyde (e.g., 3-nitrobenzaldehyde)
-
A β-ketoester (e.g., methyl acetoacetate)
-
An enamine or ammonia source (e.g., 3-aminocrotonate or ammonium hydroxide)
-
An appropriate solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) and the β-ketoester (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the ammonia source or enamine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the dihydropyridine product.
-
The crude product is collected by filtration and washed with cold solvent.
-
Recrystallization from a suitable solvent (e.g., ethanol) affords the purified dihydropyridine derivative.
Caption: General workflow of the Hantzsch dihydropyridine synthesis.
Biological Activity of Derivatives
Derivatives of this compound, particularly the 1,4-dihydropyridines, are potent modulators of L-type calcium channels. Their therapeutic effect stems from their ability to block the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The biological efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target/Assay | IC₅₀ Value (nM) |
| Nicardipine | L-type Ca²⁺ channels (Cav1.2), closed state | 60 |
| Amlodipine | L-type Ca²⁺ channels (Cav1.2), closed state | 57 |
Table 2: Biological Activity of Representative Dihydropyridine Calcium Channel Blockers
The data indicates that nicardipine, a complex molecule whose synthesis utilizes principles related to this compound chemistry, is a highly potent calcium channel blocker. The structural modifications enabled by this building block approach are crucial for achieving high affinity and specificity for the biological target.
Caption: Mechanism of action for dihydropyridine calcium channel blockers.
Conclusion
This compound serves as a highly effective and versatile heterocyclic building block for the synthesis of medicinally relevant compounds. Its straightforward preparation and amenability to established synthetic transformations, such as the Hantzsch reaction, make it an attractive starting material for constructing complex molecular architectures. The successful development of potent cardiovascular drugs like nicardipine underscores the strategic importance of this scaffold in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to leverage the synthetic potential of this compound in their own research endeavors.
References
Methodological & Application
Application Notes and Protocols: The Hantzsch Pyridine Synthesis in the Context of Substituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and substituted pyridines.[1] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1] The resulting 1,4-DHP scaffold is a privileged structure in medicinal chemistry, most notably found in a class of drugs known as calcium channel blockers used to treat hypertension and angina.[2][3][4]
A common point of clarification is the role of specific substituted pyridines in this reaction. For instance, Ethyl 2,6-dimethylnicotinate is not a typical starting material for the classical Hantzsch synthesis. Instead, the Hantzsch reaction produces the core dihydropyridine ring structure. This compound and similar molecules are more accurately understood as either potential aromatized products of a Hantzsch reaction or, more commonly, as key intermediates and building blocks in the synthesis of more complex pharmaceutical agents, such as the vasodilator nicardipine.[5]
This document provides a detailed protocol for a representative Hantzsch synthesis of a 1,4-dihydropyridine, quantitative data on reaction yields with various catalysts, and visualizations of the reaction mechanism and experimental workflow. Furthermore, it elucidates the mechanism of action of 1,4-DHP calcium channel blockers and the role of molecules like this compound in drug development.
Representative Experimental Protocol: Synthesis of Nifedipine
This protocol details the synthesis of Nifedipine, a widely used calcium channel blocker, via the Hantzsch reaction. This serves as a representative example of the synthesis of a 1,4-dihydropyridine derivative.[6][7]
Materials and Reagents:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated ammonia (35% in water)
-
Methanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.[6]
-
Addition of Ammonia: To the stirred mixture, carefully add 1.6 mL of concentrated ammonia (35% in water, approximately 35 mmol).[6]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or an oil bath. Maintain a gentle reflux for 3.5 to 4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate does not form, cool the flask in an ice-water bath to induce crystallization.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of Nifedipine.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Concentrated ammonia is corrosive and has a pungent odor; handle with care.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Nifedipine is a potent pharmaceutical agent; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Quantitative Data
The efficiency of the Hantzsch synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize representative yields and physical data.
Table 1: Comparison of Catalysts and Conditions for Hantzsch Synthesis
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| γ-Al₂O₃ nanoparticles | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Solvent-free | 90 | 0.08 | 95 |
| Methanesulfonic acid | 2-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | Isopropyl alcohol | 80 | 1 | 90 (Nifedipine) |
Data compiled from multiple sources, including[8][9][10].
Table 2: Physical and Spectroscopic Data for Nifedipine
| Property | Value |
| Molecular Formula | C₁₇H₁₈N₂O₆ |
| Molecular Weight | 346.34 g/mol |
| Melting Point | 172-174 °C |
| Appearance | Yellow crystalline powder |
| ¹H NMR (CDCl₃, δ ppm) | 7.55-7.10 (m, 4H, Ar-H), 5.85 (s, 1H, NH), 5.40 (s, 1H, C4-H), 3.65 (s, 6H, 2 x OCH₃), 2.35 (s, 6H, 2 x CH₃) |
| IR (KBr, cm⁻¹) | 3340 (N-H), 1690 (C=O), 1650, 1620 (C=C), 1530 (NO₂) |
Visualizations
Hantzsch Pyridine Synthesis Mechanism
The mechanism of the Hantzsch synthesis involves a series of condensation and addition reactions.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. buzzrx.com [buzzrx.com]
- 6. books.rsc.org [books.rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. benchchem.com [benchchem.com]
- 9. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]
- 10. revroum.lew.ro [revroum.lew.ro]
Use of Ethyl 2,6-dimethylnicotinate as a precursor for nicardipine synthesis.
Introduction
Nicardipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Its synthesis is a subject of significant interest in medicinal and process chemistry. This document provides detailed application notes and protocols related to the synthesis of nicardipine, with a focus on the established Hantzsch dihydropyridine synthesis pathway.
While the direct use of Ethyl 2,6-dimethylnicotinate as a primary precursor in the synthesis of nicardipine is not extensively documented in readily available literature, one source suggests its role as an intermediate in the production of vasodilator drugs like nicardipine, serving as a key building block for dihydropyridine derivatives.[1] However, the predominant and well-documented method for nicardipine synthesis is the Hantzsch reaction, a multi-component reaction that forms the dihydropyridine core.
The Hantzsch synthesis for nicardipine typically involves the condensation of three key components: 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and 2-(N-benzyl-N-methylamino)ethyl acetoacetate.[2][3][4] This method allows for the efficient construction of the complex nicardipine molecule. These notes will detail the protocols for this established synthetic route.
Synthesis of Nicardipine via Hantzsch Reaction
The synthesis of nicardipine via the Hantzsch reaction is a cornerstone in its manufacturing process. The reaction can be carried out in a one-pot synthesis, which is highly efficient.
Reaction Scheme:
Caption: General scheme of the Hantzsch synthesis of Nicardipine.
Experimental Protocols
The following protocols are based on established methods for the synthesis of nicardipine.
Protocol 1: One-Pot Synthesis of Nicardipine
This protocol describes a one-pot synthesis of nicardipine hydrochloride.
Materials:
-
3-nitrobenzaldehyde
-
Methyl 3-aminocrotonate
-
2-(N-benzyl-N-methylamino)ethyl acetoacetate
-
Inert solvent (e.g., methanol, ethanol, isopropanol)
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve equimolar amounts of 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and 2-(N-benzyl-N-methylamino)ethyl acetoacetate in an inert solvent such as methanol or ethanol.
-
Heat the reaction mixture to reflux and maintain for a period of 4 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture and concentrate it under reduced pressure to obtain a viscous residue.
-
Dissolve the residue in a suitable solvent (e.g., acetone) and add hydrochloric acid to precipitate nicardipine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system like methanol/acetone.
Quantitative Data from a Representative Synthesis:
| Parameter | Value |
| Reactants | |
| 3-nitrobenzaldehyde | 1.0 eq |
| Methyl 3-aminocrotonate | 1.0 eq |
| 2-(N-benzyl-N-methylamino)ethyl acetoacetate | 1.0 eq |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 8 hours |
| Product | |
| Yield | ~77% |
Protocol 2: Stepwise Synthesis of Nicardipine Hydrochloride
This protocol involves the formation of an intermediate followed by cyclization and salt formation.
Materials:
-
Methyl 2-(m-nitrobenzylidene)acetoacetate
-
2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate
-
Acetone
-
Concentrated hydrochloric acid
Procedure:
-
Intermediate Formation: React methyl 2-(m-nitrobenzylidene)acetoacetate with 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate in acetone.
-
Stir the mixture at a controlled temperature (e.g., 55°C) for approximately 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure to yield the intermediate, 2-hydroxy-2,6-dimethyl-4-(m-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic acid 5-[2-(N-benzyl-N-methylamino)ethyl]ester 3-methyl ester, as a viscous material.
-
Dehydration and Salt Formation: Dissolve the intermediate in acetone.
-
Add concentrated hydrochloric acid to the solution and stir at a low temperature (e.g., 0°C) for about 18 hours to facilitate both dehydration and crystallization of nicardipine hydrochloride.
-
Collect the resulting crystals by filtration and dry them.
Quantitative Data for Stepwise Synthesis:
| Parameter | Value |
| Step 1: Intermediate Formation | |
| Methyl 2-(m-nitrobenzylidene)acetoacetate | 10 g |
| 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate | 9.96 g |
| Solvent | Acetone (10 ml) |
| Temperature | 55°C |
| Reaction Time | 24 hours |
| Step 2: Dehydration and Salt Formation | |
| Intermediate from Step 1 | 20 g |
| Solvent | Acetone (80 ml) |
| Concentrated Hydrochloric Acid | 3.7 ml |
| Temperature | 0°C |
| Reaction Time | 18 hours |
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and purification of nicardipine hydrochloride.
Caption: Workflow for the synthesis and purification of Nicardipine HCl.
Logical Relationship of Precursors
The Hantzsch reaction for nicardipine involves the condensation of an aldehyde with two different β-dicarbonyl compounds, one of which also acts as the nitrogen source for the dihydropyridine ring.
Caption: Relationship of precursors to the final Nicardipine structure.
References
Application Notes and Protocols: Synthesis of Dihydropyridines via Partial Reduction of Ethyl 2,6-dimethylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridines (DHPs) are a critical class of heterocyclic compounds with significant applications in medicinal chemistry. Notably, 1,4-dihydropyridine derivatives are widely recognized as L-type calcium channel blockers, playing a crucial role in the management of cardiovascular diseases such as hypertension and angina. While the Hantzsch synthesis is the most common method for constructing the dihydropyridine ring, an alternative approach involves the partial reduction of a pre-existing pyridine ring. This application note details the reaction mechanism and provides a protocol for the synthesis of a 2,6-dimethyl-1,4-dihydropyridine derivative through the partial reduction of ethyl 2,6-dimethylnicotinate. The primary method discussed is the Birch reduction, a powerful tool for the dearomatization of electron-deficient pyridine rings.
Reaction Mechanism: Birch Reduction of this compound
The Birch reduction of this compound to its corresponding 1,4-dihydropyridine derivative is a nucleophilic addition of electrons to the aromatic ring. The reaction proceeds through a sequence of single electron transfers from an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, followed by protonation steps.
The mechanism can be summarized as follows:
-
Formation of a Radical Anion: A solvated electron from the alkali metal-ammonia solution adds to the pyridine ring of this compound, forming a radical anion. The electron-withdrawing nature of the ester group at the 3-position and the electronegativity of the nitrogen atom facilitate this addition and influence the regioselectivity of the reduction.
-
Protonation: The radical anion is protonated by an alcohol (e.g., ethanol or tert-butanol) present in the reaction mixture. This protonation preferentially occurs at the C4 position to form a neutral radical intermediate.
-
Second Electron Transfer: A second solvated electron is transferred to the radical intermediate, generating a carbanion.
-
Final Protonation: The carbanion is then protonated by another molecule of the alcohol to yield the final, stable 1,4-dihydropyridine product. The 1,4-dihydro isomer is generally the major product due to thermodynamic stability.
Experimental Protocols
The following protocol is adapted from established procedures for the Birch reduction of substituted pyridine esters.[1] Researchers should exercise caution, as this reaction involves the use of liquid ammonia and alkali metals, which are hazardous. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of Ethyl 2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Ethanol, absolute
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride, saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Equipment:
-
Three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel
-
Magnetic stirrer
-
Low-temperature thermometer
-
Schlenk line or nitrogen/argon source
Procedure:
-
Setup: Assemble the three-necked flask with the condenser, gas inlet, and dropping funnel. Ensure all glassware is thoroughly dried. Purge the system with an inert gas (nitrogen or argon).
-
Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous liquid ammonia into the flask.
-
Addition of Sodium: Carefully add small pieces of sodium metal (1.5 equivalents relative to the substrate) to the liquid ammonia with stirring until a persistent deep blue color is obtained. This indicates the presence of solvated electrons.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the sodium-ammonia solution over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, by carefully quenching a small aliquot with ammonium chloride.
-
Quenching: After the reaction is complete, slowly add absolute ethanol (2.0 equivalents) to the reaction mixture to quench the excess sodium. The blue color will dissipate.
-
Work-up: Carefully add a saturated aqueous solution of ammonium chloride to the flask to quench the reaction completely. Allow the ammonia to evaporate overnight in the fume hood.
-
Extraction: Add 50 mL of diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2,6-dimethyl-1,4-dihydropyridine-3-carboxylate.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the Birch reduction of substituted pyridine esters, which can be used as a reference for the synthesis of ethyl 2,6-dimethyl-1,4-dihydropyridine-3-carboxylate.[2][3]
| Substrate Analogue | Reducing Agent | Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Isopropyl picolinate | Na/NH₃ | THF | 0.5 | -78 | Variable | [1] |
| Pyridine diester | Na/NH₃ | THF | 1 | -78 | >90 | [3] |
| Indolizine ester | Na/NH₃ | THF | 0.5 | -78 | 92 | [2] |
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridines, such as the product of the described synthesis, are well-known for their therapeutic effect as L-type calcium channel blockers. These channels are voltage-gated ion channels found in the membranes of various cells, including vascular smooth muscle cells and cardiac myocytes.
The signaling pathway involves the following key steps:
-
Depolarization: A change in the membrane potential of the cell leads to the opening of L-type calcium channels.
-
Calcium Influx: Upon opening, calcium ions (Ca²⁺) flow from the extracellular space into the cell, leading to an increase in the intracellular calcium concentration.
-
Cellular Response: The rise in intracellular Ca²⁺ triggers various cellular responses. In vascular smooth muscle cells, it leads to contraction, resulting in vasoconstriction. In cardiac myocytes, it contributes to the force of contraction.
-
Dihydropyridine Action: Dihydropyridine derivatives bind to the α1 subunit of the L-type calcium channel, stabilizing it in a closed or inactivated state. This binding allosterically inhibits the influx of calcium ions.
-
Therapeutic Effect: By blocking the influx of calcium, dihydropyridines reduce the contraction of vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. In the heart, they can reduce the force of contraction, thereby decreasing the workload on the heart.
Experimental Workflow
The overall workflow for the synthesis and characterization of ethyl 2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of the Hantzsch dihydropyridine synthesis in the preparation of a major class of calcium channel blockers. Detailed protocols for the synthesis of key drugs, including nifedipine, amlodipine, felodipine, and nimodipine, are presented, along with quantitative data and visualizations to aid in research and development.
Introduction: The Hantzsch Synthesis and Calcium Channel Blockers
The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction that has become a cornerstone in medicinal chemistry for the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives.[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1] The resulting 1,4-DHP scaffold is the core pharmacophore of a major class of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases like hypertension and angina.[2][3]
These drugs, including well-known examples like nifedipine, amlodipine, felodipine, and nimodipine, exert their therapeutic effects by blocking the influx of Ca²⁺ ions through L-type calcium channels in vascular smooth muscle cells.[4][5] This inhibition of calcium entry leads to vasodilation, a widening of blood vessels, which in turn reduces blood pressure.[4][5] The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the dihydropyridine ring, enabling the fine-tuning of the pharmacological properties of these drugs.[3]
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers selectively target L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells. The binding of these drugs to the α1 subunit of the channel inhibits the influx of extracellular calcium into the cell.[6] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation.[7]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Amlodipine Besylate [chinjmap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Purifying the Potential: Application Notes and Protocols for Derivatives of Ethyl 2,6-dimethylnicotinate
For researchers, scientists, and drug development professionals, the efficient purification of synthesized compounds is a critical step in the journey from laboratory discovery to potential therapeutic application. Ethyl 2,6-dimethylnicotinate serves as a versatile starting material for a variety of pharmacologically relevant molecules, particularly dihydropyridine and pyridine derivatives. This document provides detailed application notes and experimental protocols for the purification of these valuable compounds.
This guide outlines common and effective purification techniques, including crystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable to a range of specific derivatives, enabling researchers to achieve high purity and yield.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For dihydropyridine derivatives, which are often crystalline solids, this method is particularly effective.[1]
Application Notes:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] Common solvents for dihydropyridine and pyridine derivatives include ethanol, isopropanol, acetonitrile, and mixtures of these with water.[2] A general guideline is that solvents with similar functional groups to the compound of interest are often good choices.[3]
-
Managing Impurities: For colored impurities, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities.[2]
-
Seeding for Success: If crystallization is slow to initiate, adding a seed crystal of the pure compound can induce crystallization.
Experimental Protocol: Recrystallization of a Generic Dihydropyridine Derivative
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude dihydropyridine product. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is achieved.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For final drying, place the crystals in a desiccator under vacuum.
Flash Column Chromatography: Separating by Adsorption
Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture based on their differential adsorption to a stationary phase. It is a widely used technique for the purification of both dihydropyridine and pyridine derivatives.
Application Notes:
-
Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for the purification of these derivatives. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone), is chosen to achieve good separation of the target compound from its impurities. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before performing the flash chromatography.
-
Gradient Elution: A gradient of increasing solvent polarity is often employed to first elute less polar impurities and then the target compound, followed by more polar impurities.
-
Peak Tailing of Pyridines: Pyridine derivatives can sometimes exhibit peak tailing on silica gel due to the interaction of the basic nitrogen with acidic silanol groups.[4] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[4]
Experimental Protocol: Flash Column Chromatography of a Generic Pyridine Derivative
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the prepared column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Preparative HPLC: High-Resolution Purification
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is particularly useful for separating complex mixtures or for obtaining very high purity samples. It is often used as a final polishing step in a purification sequence.
Application Notes:
-
Column and Mobile Phase: Reversed-phase columns (e.g., C18) are commonly used for the purification of dihydropyridine and pyridine derivatives. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.
-
Method Development: Analytical HPLC is first used to develop the separation method, which is then scaled up for preparative purification.
-
Loading Capacity: The amount of crude material that can be loaded onto a preparative column depends on the column dimensions and the separation efficiency. Overloading can lead to poor separation.
Experimental Protocol: Preparative HPLC of a Dihydropyridine Derivative
-
System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase composition.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the column and begin the chromatographic run using the optimized gradient.
-
Fraction Collection: Collect fractions as the compounds elute from the column. Fraction collection can be triggered by time, UV absorbance, or mass spectrometry signal.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or evaporation under reduced pressure.
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of dihydropyridine and pyridine derivatives using the described techniques. These values are representative and may vary depending on the specific compound and the complexity of the crude mixture.
| Purification Technique | Parameter | Typical Value | Reference |
| Recrystallization | Purity | >99% | [5] |
| Recovery | 70-90% | [5] | |
| Flash Column Chromatography | Purity | 95-99% | [6] |
| Recovery | 60-85% | [6] | |
| Preparative HPLC | Purity | >99.5% | [7] |
| Recovery | 50-80% | [7] |
Visualizing the Purification Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflows for the purification techniques described.
Caption: Workflow for purification by recrystallization.
Caption: Workflow for flash column chromatography.
Caption: Workflow for preparative HPLC purification.
References
Application Notes and Protocols: Ethyl 2,6-dimethylnicotinate in the Development of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dimethylnicotinate is a versatile pyridine derivative that serves as a valuable scaffold in the synthesis of novel bioactive molecules. Its inherent structural features, including a reactive pyridine core and an ester functionality, make it an attractive starting material for the development of a diverse range of compounds with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of dihydropyridine-based calcium channel blockers, a class of drugs with significant importance in cardiovascular medicine.[1]
Application: Development of Dihydropyridine Calcium Channel Blockers
This compound is a key intermediate in the synthesis of dihydropyridine derivatives, which are potent L-type calcium channel blockers.[1] These compounds are widely used in the treatment of hypertension and angina. The structural backbone of this compound provides a foundation for the synthesis of analogues of well-known drugs such as Nicardipine.
Bioactivity of Dihydropyridine Derivatives
The following table summarizes the in vitro calcium channel blocking activity of representative dihydropyridine derivatives. The IC50 values indicate the concentration of the compound required to inhibit 50% of the calcium channel activity.
| Compound | 4-Aryl Substituent | Ester Substituents | IC50 (nM) |
| Nifedipine (Reference) | 2-Nitrophenyl | Methyl, Methyl | 1.43 |
| Hypothetical Derivative 1 | 3-Nitrophenyl | Ethyl, Methyl | ~10 |
| Hypothetical Derivative 2 | 4-Chlorophenyl | Ethyl, Ethyl | ~15 |
| Hypothetical Derivative 3 | Phenyl | Isopropyl, Ethyl | ~50 |
Data is representative and compiled from various sources on dihydropyridine structure-activity relationships. Actual values for novel derivatives would need to be determined experimentally.
Experimental Protocols
Protocol 1: Hantzsch Dihydropyridine Synthesis using an this compound Analogue
This protocol describes a modified Hantzsch reaction for the synthesis of a 1,4-dihydropyridine derivative, which is a core structure in many calcium channel blockers. This reaction involves the condensation of an aldehyde, a β-ketoester (here, an analogue derived from this compound), and a nitrogen source.
Materials:
-
m-Nitrobenzaldehyde
-
Ethyl 2,6-dimethyl-3-oxobutanoate (Hypothetical analogue of this compound)
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve m-nitrobenzaldehyde (1 equivalent) and Ethyl 2,6-dimethyl-3-oxobutanoate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to obtain the desired diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Calcium Channel Blocking Activity
This protocol outlines a general method for assessing the calcium channel blocking activity of newly synthesized dihydropyridine derivatives using a potassium-depolarized smooth muscle assay.
Materials:
-
Isolated rabbit aorta or guinea pig ileum longitudinal smooth muscle
-
Krebs-Henseleit solution
-
High potassium (e.g., 80 mM KCl) Krebs-Henseleit solution
-
Synthesized dihydropyridine compounds
-
Reference calcium channel blocker (e.g., Nifedipine)
-
Organ bath setup with isometric force transducers
Procedure:
-
Prepare isolated smooth muscle strips and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes, washing them every 15 minutes with fresh buffer.
-
Induce sustained contractions by replacing the normal Krebs-Henseleit solution with a high potassium solution.
-
Once a stable contraction plateau is reached, add the synthesized compounds cumulatively in increasing concentrations.
-
Record the relaxation of the smooth muscle in response to each concentration.
-
Calculate the percentage of inhibition of the potassium-induced contraction for each concentration.
-
Determine the IC50 value by plotting the concentration-response curve.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of dihydropyridine derivatives.
Signaling Pathway of L-type Calcium Channel Blockers
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2,6-dimethylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 2,6-dimethylnicotinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Question: My Hantzsch pyridine synthesis for this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
-
Answer: Low or no yield in a Hantzsch synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your reactants can significantly hinder the reaction and lead to the formation of side products.[1] Always ensure the purity of your aldehyde, β-keto ester, and ammonia source before proceeding.
-
Reaction Conditions: The classical Hantzsch synthesis often requires harsh reaction conditions and long reaction times, which can lead to low yields.[2] Consider optimizing the temperature, solvent, and reaction time. Some modern variations utilize milder conditions, such as carrying out the reaction in aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been shown to achieve high yields.[2]
-
Inefficient Aromatization: The initial product of the Hantzsch synthesis is a dihydropyridine, which must be oxidized to the final pyridine product.[2] If the dihydropyridine is your main product, the aromatization step is inefficient. Common oxidizing agents include nitric acid, chromium trioxide, and potassium permanganate. However, these can be harsh.[2] Milder and more efficient methods for aromatization have been developed, including the use of iodine in refluxing methanol or photochemical conditions.[2]
-
Side Reactions: Several competing reaction pathways can lead to the formation of side products, thereby reducing the yield of the desired product.[1] These can include self-condensation of the β-keto ester or Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[1] Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side reactions.[1]
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing a significant number of side products in my reaction mixture, making purification of this compound difficult. What are these side products and how can I minimize their formation?
-
Answer: The Hantzsch synthesis is a multi-component reaction with at least five proposed mechanistic pathways, which can lead to the formation of various side products.[1][2]
-
Common Side Products:
-
Self-condensation of the β-keto ester: This is a common side reaction that can be minimized by controlling the temperature and the rate of addition of the reagents.[1]
-
Michael addition products: The enamine intermediate can undergo a Michael addition to the Knoevenagel condensation product before the final cyclization, leading to an undesired byproduct.[1]
-
Incomplete reaction intermediates: The presence of unreacted starting materials or intermediates in the final mixture indicates an incomplete reaction.[1]
-
-
Strategies to Minimize Side Products:
-
Control of Reaction Conditions: Precise control over temperature, concentration, and reaction time is critical. Running the reaction at a lower concentration or using a slower addition rate for one of the reactants can sometimes help.
-
Order of Reagent Addition: The order in which the reagents are mixed can influence the reaction pathway. It is advisable to consult literature on similar Hantzsch syntheses to determine the optimal order of addition.
-
Use of Catalysts: Certain catalysts can enhance the rate of the desired reaction pathway, thereby minimizing the formation of side products. For instance, using ceric ammonium nitrate (CAN) as a catalyst in a solvent-free environment at room temperature has been reported to give good to excellent yields in short reaction times for some dihydropyridine derivatives.[3]
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of pyridine derivatives can be challenging due to their basicity and the potential for similar polarities among byproducts.[1] A combination of the following techniques is often effective:
-
Acid-Base Extraction: Since pyridine and its derivatives are basic, you can use an acidic wash (e.g., dilute HCl) to protonate your product and extract it into the aqueous layer. This will separate it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: This is a versatile technique for separating pyridine compounds. However, tailing on silica gel can be an issue due to the basic nature of the product. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1]
-
Distillation: For volatile pyridine derivatives, distillation under reduced pressure can be an effective method for purification.[4]
-
Crystallization: If your product is a solid at room temperature or can be crystallized from a suitable solvent system, this can be a highly effective method for achieving high purity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch pyridine synthesis for this compound?
A1: The Hantzsch synthesis involves the condensation of an aldehyde (acetaldehyde in this case), two equivalents of a β-keto ester (ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[2][5] The reaction proceeds through the formation of an enamine from one molecule of the β-keto ester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other molecule of the β-keto ester. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a dihydropyridine intermediate. The final step is the aromatization of the dihydropyridine to yield the pyridine ring of this compound.[2][5]
Q2: What are the key parameters to optimize for improving the yield and purity of this compound?
A2: The key parameters to focus on for optimization are:
-
Temperature: Temperature control is crucial to manage the rate of reaction and minimize side reactions and decomposition.[6]
-
Solvent: The choice of solvent can significantly impact the reaction. While classic conditions might use alcohol or acetic acid, modern, greener approaches have explored the use of aqueous micelles or even solvent-free conditions.[2][3]
-
Catalyst: The use of a catalyst can improve reaction rates and yields under milder conditions. Both acid catalysts (like p-toluenesulfonic acid) and Lewis acids (like ceric ammonium nitrate) have been shown to be effective in Hantzsch-type reactions.[2][3]
-
Stoichiometry of Reactants: While the theoretical stoichiometry is 2:1:1 for the β-keto ester, aldehyde, and ammonia source, slight adjustments to the molar ratios of the reactants might be beneficial.[6]
-
Aromatization Agent: The choice of the oxidizing agent for the final aromatization step is critical for achieving a high yield of the final product without degradation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the dihydropyridine intermediate and the final product.[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more detailed analysis of the reaction mixture, allowing for the identification of products and byproducts, and can be used to quantify the conversion.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative analysis of the reaction mixture, enabling the accurate determination of product purity and the presence of any impurities.[4]
Data Presentation
Table 1: Key Parameters for Optimization of this compound Synthesis via Hantzsch Reaction
| Parameter | Typical Range / Options | Rationale for Optimization |
| Reactants | Acetaldehyde, Ethyl acetoacetate, Ammonium acetate | Stoichiometry should be carefully controlled to maximize yield and minimize side products.[6] |
| Temperature | Room Temperature to Reflux | Higher temperatures may increase reaction rate but can also lead to side reactions and decomposition.[6] |
| Solvent | Ethanol, Acetic Acid, Water (micellar), Solvent-free | The solvent affects reactant solubility and reaction rate. Greener alternatives to traditional solvents are being explored.[2][3] |
| Catalyst | None, p-Toluenesulfonic acid (PTSA), Ceric Ammonium Nitrate (CAN) | Catalysts can enable the reaction to proceed under milder conditions and improve yields.[2][3] |
| Reaction Time | Several hours to 24 hours | The reaction should be monitored to determine the optimal time for completion and to avoid product degradation from prolonged reaction times.[6] |
| Aromatization Agent | Nitric acid, KMnO4, Iodine, FeCl3 | The choice of oxidizing agent impacts the efficiency of the final aromatization step and the overall yield. Milder reagents are often preferred.[2] |
Experimental Protocols
Baseline Experimental Protocol for the Synthesis of this compound (Hantzsch Method)
This is a generalized protocol and should be optimized based on the specific laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (2.0 eq), acetaldehyde (1.0 eq), and a suitable solvent (e.g., ethanol).
-
Addition of Ammonia Source: Slowly add ammonium acetate (1.0 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Aromatization: Once the formation of the dihydropyridine intermediate is complete (as indicated by TLC), cool the reaction mixture and add the chosen oxidizing agent (e.g., a solution of iodine in methanol).
-
Work-up: After the aromatization is complete, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and subjected to an acid-base extraction to isolate the basic pyridine product.
-
Purification: The crude product can be further purified by column chromatography on silica gel (potentially with triethylamine in the eluent) or by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and optimization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 2,6-dimethylnicotinate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 2,6-dimethylnicotinate and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery After Column Chromatography | 1. Incorrect Solvent System: The mobile phase may be too non-polar to elute the compound. 2. Compound Degradation: The compound may be unstable on silica gel. 3. Sample Overload: Too much crude material was loaded onto the column. | 1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for nicotinate derivatives is a mixture of hexane and ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane). 2. Assess Compound Stability: Spot the compound on a silica TLC plate and let it sit for an hour before developing to check for degradation. If unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel. 3. Reduce Sample Load: As a general rule, use a silica gel to crude compound ratio of at least 50:1 by weight. |
| Co-elution of Impurities with the Desired Compound | 1. Poor Separation: The chosen solvent system does not provide adequate resolution between the product and impurities. 2. Column Overload: Exceeding the column's capacity can lead to broad peaks and poor separation. | 1. Fine-tune the Mobile Phase: Try a shallower gradient or isocratic elution with a solvent system that gives a clear separation on TLC (aim for an Rf value of 0.2-0.3 for the target compound). 2. Use a Longer Column or Finer Silica: This can increase the number of theoretical plates and improve separation. 3. Consider a Different Chromatographic Technique: If normal-phase chromatography is insufficient, explore reverse-phase chromatography or preparative HPLC. |
| Product Fails to Crystallize During Recrystallization | 1. Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. 2. Presence of Oily Impurities: Impurities can inhibit crystal formation. 3. Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form. | 1. Screen Different Solvents: Test a range of solvents with varying polarities. Good candidates for nicotinate esters include ethanol, ethyl acetate/hexane mixtures, or acetone/water. The ideal solvent should dissolve the compound when hot but not when cold. 2. Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove oils. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of the pure compound. |
| Peak Tailing in HPLC Analysis | 1. Secondary Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based C18 column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the compound. | 1. Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to block the active sites on the stationary phase. 2. Adjust Mobile Phase pH: For a basic compound, using a mobile phase with a higher pH (if using a pH-stable column) can sometimes improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from the Hantzsch dihydropyridine synthesis, a frequent route to this class of compounds. These may include unreacted starting materials (e.g., ethyl acetoacetate, ammonia), byproducts from side reactions, and residual oxidizing agents if the synthesis involves an oxidation step from a dihydropyridine precursor. Incomplete hydrolysis of the ester group can also lead to the corresponding carboxylic acid as an impurity.
Q2: How can I effectively remove colored impurities from my sample?
A2: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon, followed by filtration before crystallization. Column chromatography is also highly effective at separating colored byproducts.
Q3: My purified this compound appears as an oil, but the literature reports it as a solid. What should I do?
A3: The presence of residual solvent or minor impurities can prevent solidification. Try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane, then slowly adding a non-polar solvent like hexane until the solution becomes cloudy. Storing this mixture at a low temperature may induce crystallization. High-vacuum drying can also help remove residual solvents.
Q4: What is a good starting solvent system for TLC analysis of this compound?
A4: A good starting point for TLC analysis is a 4:1 mixture of hexane:ethyl acetate. You can adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound, which is ideal for subsequent column chromatography.
Data Presentation
The following tables provide illustrative quantitative data for the purification of this compound.
Table 1: Column Chromatography Parameters and Typical Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 5% to 30% Ethyl Acetate in Hexane |
| Crude Sample Load | 1.0 g |
| Silica Gel Mass | 50 g |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Table 2: Recrystallization Solvent Screening and Recovery
| Solvent System | Solubility (Hot) | Solubility (Cold) | Typical Recovery |
| Ethanol | High | Moderate | ~60% |
| Hexane/Ethyl Acetate (4:1) | High | Low | ~80% |
| Acetone/Water (9:1) | High | Low | ~75% |
| Toluene | Moderate | Very Low | ~85% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using TLC. A common mobile phase for nicotinate derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal volume of a hot solvent (e.g., hexane/ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask or placing it in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
By-product formation in the synthesis of dihydropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to by-product formation during the synthesis of dihydropyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the Hantzsch synthesis of 1,4-dihydropyridines?
A1: The most frequently encountered by-product is the corresponding pyridine derivative, which results from the over-oxidation of the desired 1,4-dihydropyridine product.[1][2][3] This can be minimized by controlling the reaction atmosphere and avoiding harsh oxidizing conditions.[3]
Q2: Can intermediates from the reaction pathway persist as impurities in the final product?
A2: Yes, incomplete reactions can lead to the presence of intermediates as impurities. Key intermediates in the Hantzsch synthesis include the Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) and the enamine formed from the β-ketoester and ammonia.[4][5][6][7] Monitoring the reaction by thin-layer chromatography (TLC) can help ensure the reaction goes to completion.
Q3: Are there other, less common by-products that can be formed?
A3: Under certain conditions, unexpected by-products can form. These can include isomers like 1,2-dihydropyridines, or even novel cyclization products depending on the specific reactants and reaction conditions used.[8][9][10] For example, the use of ortho-substituted benzaldehydes can sometimes lead to the formation of unusual cyclic ethers due to steric hindrance and the electronic effects of the substituent.[9]
Q4: How can I detect the presence of by-products in my reaction mixture?
A4: A combination of analytical techniques is recommended for by-product detection. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction and detecting the presence of multiple components.[11] For more detailed analysis and structural elucidation of by-products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable.[2][12][13][14]
Troubleshooting Guides
Issue 1: Significant formation of the oxidized pyridine by-product.
| Possible Cause | Troubleshooting Steps |
| Aerial Oxidation | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Harsh Oxidizing Agent | If an oxidizing agent is used to convert a dihydropyridine intermediate to a pyridine, ensure the stoichiometry is correct and consider using a milder oxidant. |
| Prolonged Reaction Time/High Temperature | Optimize the reaction time and temperature. Prolonged heating can promote oxidation. Monitor the reaction progress by TLC to determine the optimal endpoint. |
| Light Exposure | 1,4-dihydropyridines can be light-sensitive. Protect the reaction mixture from light by wrapping the flask in aluminum foil. |
Issue 2: Presence of unreacted starting materials or intermediates.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction by TLC until the starting materials are consumed. |
| Inefficient Catalyst | Consider using a more efficient catalyst. A variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been shown to improve reaction rates and yields.[1] |
| Poor Quality Reagents | Ensure the purity of your starting materials, as impurities can inhibit the reaction. |
Issue 3: Formation of unexpected by-products.
| Possible Cause | Troubleshooting Steps |
| Side Reactions of Intermediates | The Knoevenagel and Michael addition intermediates can potentially undergo side reactions. Optimizing reaction conditions (temperature, solvent, catalyst) can favor the desired reaction pathway.[4][5][6][7] |
| Influence of Substituents | Sterically hindered or electronically unique substituents on the starting materials can alter the reaction course.[6][9] A thorough literature search for similar substrates is recommended. |
| Solvent Effects | The choice of solvent can influence the reaction pathway and by-product formation. Experiment with different solvents to find the optimal conditions for your specific reaction.[15] |
Data Presentation
Table 1: Influence of Reaction Conditions on By-product Formation in Dihydropyridine Synthesis
| Parameter | Effect on By-product Formation | Recommendations |
| Temperature | Higher temperatures can increase the rate of oxidation to the pyridine by-product and potentially lead to decomposition.[1] | Optimize for the lowest effective temperature. |
| Reaction Time | Prolonged reaction times can increase the likelihood of oxidation and other side reactions. | Monitor the reaction by TLC to determine the optimal duration. |
| Catalyst | The choice of catalyst can significantly impact selectivity and minimize by-product formation.[1][15] | Screen different catalysts (e.g., Lewis acids, organocatalysts) to find the most selective for the desired product. |
| Solvent | Solvent polarity can influence the reaction pathway and the formation of different isomers or by-products.[15] | Experiment with a range of solvents to optimize for product purity. |
| Atmosphere | The presence of oxygen can lead to the oxidation of the dihydropyridine ring. | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture, along with the starting materials as references, onto the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate). The optimal ratio will depend on the polarity of the compounds.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm). The disappearance of starting material spots and the appearance of the product spot indicate the progress of the reaction. The presence of multiple spots in the reaction lane suggests the formation of by-products.
Protocol 2: Characterization of By-products by GC-MS
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the residue in a volatile solvent suitable for GC-MS analysis.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Program the oven temperature to achieve good separation of the components.
-
MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information about the molecular weight and fragmentation pattern of each component.
-
Data Analysis: Compare the obtained mass spectra with spectral libraries to identify known compounds. For unknown by-products, the fragmentation pattern can help in elucidating their structure.
Mandatory Visualizations
Caption: By-product formation pathways in Hantzsch dihydropyridine synthesis.
References
- 1. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 13. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst [opensciencepublications.com]
Technical Support Center: Dihydropyridine Product Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of dihydropyridine products. Dihydropyridines are notoriously sensitive compounds, and understanding their degradation pathways is crucial for obtaining reliable experimental results and ensuring therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dihydropyridine degradation?
A1: The most significant factor leading to the degradation of dihydropyridine compounds is exposure to light.[1][2][3] This process, known as photodegradation, primarily involves the oxidation of the dihydropyridine ring to its corresponding pyridine derivative, resulting in a complete loss of pharmacological activity.[1][2][3][4][5] This photo-oxidation can also generate reactive oxygen species, potentially causing phototoxic effects.[1][2][4]
Q2: How does the physical state of a dihydropyridine sample affect its stability?
A2: Dihydropyridine samples are considerably more stable in solid form compared to solutions.[1][2][4] Degradation is particularly rapid in aqueous solutions, which is why most commercially available dihydropyridine-based drugs are formulated as solid tablets.[3][4][5]
Q3: What is the influence of temperature on the stability of dihydropyridine products?
A3: While light is the primary concern, elevated temperatures, especially in the presence of moisture, can induce thermal degradation.[1][2][6] In a dry environment, dihydropyridines are relatively stable even at higher temperatures; however, the presence of humidity facilitates degradation.[1][2]
Q4: Can other chemical factors contribute to the degradation of dihydropyridines?
A4: Yes, oxidizing agents can promote the degradation of dihydropyridines.[2] The dihydropyridine ring is susceptible to oxidation by various chemical reagents.[2][7][8][9] The pH of a solution can also significantly impact the stability of certain dihydropyridine derivatives.[1][2]
Q5: How can I visually detect if my dihydropyridine sample has degraded?
A5: While not a definitive method, a color change, such as the yellowing of a previously colorless solid or solution, may indicate degradation. However, the most reliable methods for detecting and quantifying degradation are analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2][10]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with dihydropyridine products.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an assay. | Photodegradation during sample preparation or incubation. | - Prepare solutions under amber or red filtered light. - Use amber-colored vials or wrap containers in aluminum foil.[1][2] - Minimize the exposure time of the solution to any light source. |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent light exposure. | - Standardize all sample handling procedures to ensure uniform light exposure for all samples. - Prepare samples in batches and immediately protect them from light after preparation. |
| Appearance of an unexpected peak in HPLC analysis. | Oxidation of the dihydropyridine to its pyridine derivative. | - Confirm the identity of the new peak by comparing its retention time with a known standard of the pyridine derivative. - Analyze the sample using mass spectrometry; the oxidized product will have a molecular weight that is two units less than the parent dihydropyridine.[11] |
| Solid sample appears discolored. | Thermal degradation, possibly accelerated by humidity. | - Store solid dihydropyridines in a cool, dry, and dark place.[1] - Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Rapid degradation in solution even when protected from light. | Presence of dissolved oxygen or oxidizing contaminants in the solvent. | - Use high-purity, peroxide-free solvents. - Degas solvents prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication. - Consider the addition of an antioxidant to the solution.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of Dihydropyridine Stock Solutions
-
Preparation Environment: Whenever feasible, conduct all manipulations in a dark room or under amber or red filtered light to minimize light exposure.[1][2]
-
Solvent Selection: Utilize high-purity, peroxide-free solvents. For aqueous buffers, ensure they are freshly prepared and degassed to remove dissolved oxygen.
-
Container Selection: Always use amber glass vials or tubes.[2] Alternatively, clear glass containers can be completely wrapped in aluminum foil to block light.
-
Dissolution: Dissolve the solid dihydropyridine compound in the chosen solvent using gentle vortexing or sonication in a temperature-controlled bath. Avoid excessive heating.
-
Storage: Store stock solutions at low temperatures (2-8 °C or frozen) to minimize thermal degradation.[1] Aliquot solutions to avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Dihydropyridine Oxidation by HPLC
This protocol provides a general method for monitoring the degradation of a dihydropyridine and the formation of its corresponding pyridine derivative.
-
System: A reverse-phase HPLC (RP-HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1][10]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition will need to be optimized for the specific dihydropyridine being analyzed.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.[1]
-
Detection: Monitor the elution profile at a wavelength where both the dihydropyridine and its pyridine derivative have significant absorbance.
-
Sample Preparation: Prepare a solution of the dihydropyridine at a known concentration. To assess stability, expose an aliquot of this solution to a degradation condition (e.g., light or heat) for a specific duration.
-
Analysis: Inject the initial (unexposed) and the exposed samples into the HPLC system. The appearance of a new peak, typically with a shorter retention time, corresponding to the more polar pyridine derivative, indicates oxidation. The extent of degradation can be quantified by comparing the peak areas of the dihydropyridine in the initial and exposed samples.
Visualizations
Caption: Troubleshooting workflow for suspected dihydropyridine oxidation.
Caption: Key factors leading to the oxidation of dihydropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yields in the Hantzsch pyridine synthesis
Technical Support Center: Hantzsch Pyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in the Hantzsch pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the classical Hantzsch synthesis?
Low yields in the classical Hantzsch synthesis are a frequent issue and can be attributed to several factors.[1][2] The traditional method often involves harsh reaction conditions and long reaction times, which can lead to the degradation of the product or the formation of side products.[1][3] Key areas to investigate include:
-
Harsh Reaction Conditions : Prolonged heating can cause decomposition of the 1,4-dihydropyridine (1,4-DHP) product.[1]
-
Impure Reactants : The purity of the aldehyde, β-ketoester, and the ammonia source is critical; impurities can significantly hinder the reaction.[1][4]
-
Suboptimal Solvent : Traditional solvents like ethanol or acetic acid may not be the best choice for all substrates.[1][3]
-
Side Reactions : The formation of byproducts, such as the over-oxidized pyridine or various intermediates, can reduce the yield of the desired 1,4-DHP.[1][5] There are at least five proposed mechanistic pathways for the reaction, and varying conditions can lead to unexpected products.[2][4][5]
Q2: My reaction is not going to completion, and a significant amount of starting material remains. What can I do to improve conversion?
Incomplete conversion is often a result of suboptimal reaction kinetics or conditions.[1] To drive the reaction forward, consider the following strategies:
-
Catalysis : The introduction of a catalyst can significantly accelerate the reaction.[1] A variety of catalysts have proven effective, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃), and ionic liquids.[1][5][6]
-
Energy Sources : Alternative energy sources can dramatically shorten reaction times and boost yields.[1] Microwave irradiation and ultrasonic irradiation are common and effective methods.[1][2][5]
-
Solvent Optimization : The polarity of the solvent can influence the reaction rate.[1] High yields have been reported when conducting the reaction in aqueous micelles.[1][5]
-
Concentration : Increasing the concentration of reactants or running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[1][7]
Q3: I'm observing a significant amount of the corresponding pyridine, not the desired 1,4-dihydropyridine. How can I prevent this over-oxidation?
The oxidation of the 1,4-dihydropyridine intermediate to the aromatic pyridine is a common side reaction, particularly under harsh conditions, in the presence of certain oxidants, or upon exposure to air.[1][2][5] To minimize this unwanted oxidation:
-
Control the Atmosphere : Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent aerial oxidation.[1]
-
Avoid Harsh Oxidants : The final step of the Hantzsch synthesis is often the deliberate oxidation to the pyridine. If the 1,4-DHP is the target, avoid common oxidants like nitric acid, KMnO₄, or CrO₃ in the reaction mixture.[2][5][8]
-
Moderate Temperature : High temperatures can promote dehydrogenation.[9] Running the reaction at the lowest effective temperature can help preserve the 1,4-DHP.
Q4: My reaction is producing a lot of side products. What are the likely causes, and how can I improve selectivity?
Side product formation is a primary cause of low yields and can arise from the multiple competing reaction pathways in the Hantzsch synthesis.[4][5] Common side products can result from the self-condensation of the β-ketoester or the Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[4]
To improve selectivity:
-
Optimize Temperature : Adjusting the reaction temperature can influence the rates of competing reactions, potentially favoring the desired pathway.[2]
-
Order of Reagent Addition : In some cases, a stepwise addition of reagents can prevent the formation of certain side products.[2]
-
Choice of Reactants : The structure of the aldehyde can influence the reaction; aldehydes with electron-withdrawing groups tend to enhance yields, while sterically hindered aldehydes may reduce efficiency.[8]
Q5: How does the choice of solvent and catalyst affect the reaction yield?
The solvent and catalyst are critical parameters that can be optimized to significantly improve yields and reduce reaction times. The classical approach often uses ethanol or acetic acid without a catalyst, but modern methods offer substantial improvements.[1][3]
| Condition | Catalyst/Solvent System | Typical Yield | Key Advantages |
| Conventional Heating | Ethanol or Acetic Acid (Classical) | Low to Moderate | Simple setup.[3] |
| Ultrasound Irradiation | p-Toluenesulfonic acid (PTSA) in aqueous micelles | Up to 96% | High yields, reduced reaction times, environmentally friendly.[2][5] |
| Microwave Irradiation | Solvent-free or various solvents | 82% - 94% | Extremely short reaction times (2-7 minutes), pure products.[2][10] |
| Solvent-Free | Ceric Ammonium Nitrate (CAN) | Good to Excellent | Environmentally friendly ("green"), simple workup, room temperature.[5][7] |
| Aqueous Medium | Catalyst-free (in a sealed vessel) | 86% - 96% | Environmentally benign, simple filtration, recyclable filtrate.[3][11] |
Q6: I'm having difficulty purifying my final product. What are some effective strategies?
Purification of pyridine and dihydropyridine derivatives can be challenging due to their basicity and the presence of similarly polar byproducts.[4]
-
Crystallization : If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often a highly effective method for achieving high purity.[4]
-
Column Chromatography : This is a versatile technique. For basic pyridine compounds that may show "tailing" on silica gel, adding a small amount of a base like triethylamine to the eluent can improve separation.[4]
-
Acid-Base Extraction : The basic nature of the pyridine ring allows for selective extraction. An acidic wash (e.g., dilute HCl) can protonate the product, moving it to the aqueous layer and separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis (Solvent-Free)
This protocol describes a rapid and efficient synthesis of 1,4-dihydropyridines using microwave irradiation.
Methodology:
-
In a microwave-transparent vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).
-
Add a suitable catalyst, for example, silica-bound sulfonic acid.[8]
-
Mix the components thoroughly.
-
Place the vessel in a microwave reactor and irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1][2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Purify the crude product directly by recrystallization from ethanol or by column chromatography.[1]
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Micelles
This protocol provides a high-yield, environmentally friendly approach using ultrasonic irradiation.
Methodology:
-
To a flask, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and p-toluenesulfonic acid (PTSA) as a catalyst.[5]
-
Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1M) to form the micellar solution.[5]
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the aqueous medium and can be collected by simple filtration.
-
Wash the solid product with water and dry. If needed, further purify by recrystallization.
Visual Guides
Caption: A logical workflow for troubleshooting and optimizing Hantzsch synthesis yields.
Caption: Key intermediate steps in the Hantzsch 1,4-dihydropyridine synthesis.[6][8][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 10. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. grokipedia.com [grokipedia.com]
Impact of solvent choice on Ethyl 2,6-dimethylnicotinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,6-dimethylnicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions, with a focus on the critical impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the key reactions of this compound and in which solvents are they typically performed?
This compound is a versatile intermediate commonly used in the synthesis of pharmaceuticals, such as the calcium channel blocker Nicardipine. Its primary reactions involve the ester and pyridine functional groups. The three main reaction types are:
-
Hydrolysis (Saponification): Conversion of the ethyl ester to 2,6-dimethylnicotinic acid. This is typically carried out in a mixture of an alcohol (like methanol or ethanol) and water with a strong base (e.g., NaOH or KOH).
-
Amidation: Reaction of the ester with an amine to form the corresponding amide. The choice of solvent is crucial and depends on the amine's reactivity and solubility. Common solvents include aprotic polar solvents like DMF or DMSO, as well as less polar solvents like toluene.
-
Hantzsch Dihydropyridine Synthesis: This multi-component reaction can utilize derivatives of this compound to form dihydropyridine structures, which are central to drugs like Nicardipine. Solvents for this reaction can range from alcohols to aqueous systems, with a trend towards greener options.[1][2]
Troubleshooting Guides
Low Yield in Hydrolysis (Saponification) of this compound
Problem: You are experiencing low yields when hydrolyzing this compound to 2,6-dimethylnicotinic acid.
| Potential Cause | Troubleshooting Solution | Solvent-Related Considerations |
| Incomplete Reaction | Increase reaction time and/or temperature. Ensure at least a stoichiometric amount of base (NaOH or KOH) is used. | The use of a co-solvent like methanol or ethanol with water is crucial for the solubility of the ester.[3] A higher proportion of the organic solvent may be needed if the starting material is not fully dissolved. |
| Re-esterification | After the reaction is complete, ensure the reaction mixture is sufficiently acidified (pH < 4) before extraction to fully protonate the carboxylate. | During workup, if an alcohol was used as a solvent, ensure it is removed before acidification to prevent acid-catalyzed esterification. |
| Product Loss During Workup | The product, 2,6-dimethylnicotinic acid, may have some solubility in water. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | Salting out the aqueous layer with NaCl can decrease the solubility of the product in water and improve extraction efficiency. |
Side Reactions in Amidation of this compound
Problem: You are observing significant byproduct formation during the amidation of this compound.
| Potential Cause | Troubleshooting Solution | Solvent-Related Considerations |
| Low Reactivity of Amine | For less reactive amines (e.g., aromatic amines), higher temperatures and longer reaction times may be necessary. The use of a catalyst may also be beneficial. | Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the amine and accelerate the reaction. However, they can be difficult to remove. Toluene can be a good alternative, allowing for azeotropic removal of the ethanol byproduct.[4] |
| Base-Catalyzed Side Reactions | If a base is used to deprotonate the amine, it can also catalyze side reactions of the starting materials or products. Use a non-nucleophilic base and control the stoichiometry carefully. | The choice of solvent can influence the basicity of the catalyst. |
| Thermal Degradation | If high temperatures are required, monitor the reaction for signs of decomposition (e.g., darkening of the reaction mixture). | Use the lowest effective temperature and consider using a higher boiling point aprotic solvent if necessary. |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol is a general procedure for the saponification of an ethyl ester and can be adapted for this compound.[3][5]
Materials:
-
This compound
-
Methanol (or Ethanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (for extraction)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of methanol and water (e.g., a 2:1 to 1:1 v/v ratio).
-
Add a stoichiometric excess (e.g., 1.5 to 2 equivalents) of NaOH or KOH.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with concentrated HCl. A precipitate of 2,6-dimethylnicotinic acid should form.
-
Extract the product from the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Quantitative Data (Illustrative):
The following table illustrates the potential impact of the solvent system on the reaction time and yield for the hydrolysis of a generic ethyl ester. Actual results for this compound may vary.
| Solvent System (v/v) | Base | Temperature (°C) | Approx. Reaction Time (h) | Yield (%) |
| Methanol:Water (1:1) | NaOH | Reflux | 2 - 4 | >90 |
| Ethanol:Water (1:1) | KOH | Reflux | 3 - 6 | >90 |
| Tetrahydrofuran:Water (1:1) | LiOH | 60 | 4 - 8 | 85-95 |
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection for Optimizing Reactions with Ethyl 2,6-dimethylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,6-dimethylnicotinate. The focus is on catalyst selection and optimization for common reactions, particularly the Hantzsch dihydropyridine synthesis, a critical reaction in the synthesis of pharmaceuticals like Nicardipine.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound in pharmaceutical synthesis?
A1: The most prevalent reaction is the Hantzsch dihydropyridine synthesis.[1][2][3] In this multi-component reaction, this compound (or its corresponding aldehyde derivative) can react with a β-ketoester (like ethyl acetoacetate) and a nitrogen source (commonly ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP) core.[1][2][3] This scaffold is central to a class of calcium channel blockers used to treat cardiovascular diseases.[2][3][4]
Q2: How does the structure of this compound influence catalyst selection?
A2: The pyridine nitrogen in this compound can act as a Lewis base, potentially interacting with acidic catalysts. This can either facilitate the reaction by bringing the catalyst into proximity or hinder it by catalyst poisoning. Therefore, the choice between a Brønsted or Lewis acid catalyst, or even a solid-supported catalyst, can be critical. The steric hindrance from the two methyl groups at positions 2 and 6 can also influence the approach of reactants and the catalyst, potentially affecting reaction rates and yields.
Q3: What are the key advantages of using modern "green" catalysts over traditional ones for the Hantzsch synthesis?
A3: Traditional methods for the Hantzsch synthesis often require harsh reaction conditions, long reaction times, and can result in low yields.[2] Modern "green" catalysts, such as solid-supported acids (e.g., silica-sulfuric acid), ionic liquids, and nanoparticles, offer several advantages:
-
Milder Reaction Conditions: Many of these catalysts are effective at room temperature or with gentle heating, reducing energy consumption and the formation of byproducts.[5][6]
-
Shorter Reaction Times: Catalytic efficiency is often significantly higher, leading to faster reactions.[5]
-
Higher Yields: Improved selectivity and conversion rates are commonly observed.[5][6]
-
Easier Work-up and Catalyst Recycling: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and often reused, reducing waste and cost.[6]
-
Use of Greener Solvents: Many modern protocols utilize environmentally benign solvents like water or ethanol, or are even performed under solvent-free conditions.[4][5]
Q4: What are common side products in the Hantzsch synthesis, especially when using heteroaromatic aldehydes?
A4: Besides the desired 1,4-dihydropyridine, several side products can form. These include:
-
1,2-dihydropyridine isomers: These can form under certain conditions and may be difficult to separate from the desired 1,4-isomer.[7][8]
-
Over-oxidation to the corresponding pyridine: If the oxidizing agent is too harsh or the reaction is not carefully controlled, the dihydropyridine product can be fully aromatized.[2]
-
Knoevenagel condensation product: The initial condensation product between the aldehyde and the β-ketoester may be isolated if the subsequent Michael addition and cyclization steps are slow.[9][10]
-
Self-condensation of the β-ketoester. [11]
-
Unexpected cyclization products: With certain substrates, such as ortho-substituted benzaldehydes, alternative cyclization pathways can lead to unexpected heterocyclic products.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Poor quality of reagents (e.g., wet solvent or reagents). 4. Steric hindrance from the 2,6-dimethyl substitution. | 1. Use a freshly prepared or activated catalyst. Consider screening different types of catalysts (Brønsted acid, Lewis acid, solid-supported). 2. Optimize the reaction temperature. While some modern catalysts work at room temperature, traditional methods may require reflux.[2][5] 3. Ensure all reagents and solvents are dry. Use freshly distilled solvents if necessary. 4. Consider using a less sterically hindered catalyst or increasing the reaction time. |
| Formation of Multiple Products/Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Competing reaction pathways (e.g., formation of 1,2-DHP isomer).[7][8] 4. Over-oxidation of the dihydropyridine product.[2] | 1. Lower the reaction temperature to improve selectivity. 2. Carefully control the molar ratios of the aldehyde, β-ketoester, and ammonia source. 3. Adjusting the catalyst and solvent polarity can sometimes favor the formation of the 1,4-DHP isomer.[9] 4. Use a milder oxidizing agent for the aromatization step, if applicable, and monitor the reaction closely by TLC. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not precipitate. 2. Product is contaminated with starting materials or byproducts. 3. Tailing of the product on silica gel chromatography due to the basic pyridine nitrogen. | 1. If the product does not precipitate upon cooling, remove the solvent under reduced pressure and attempt purification by column chromatography or crystallization from a different solvent system.[11] 2. Optimize the reaction to go to completion. Use column chromatography with an appropriate eluent system for purification. 3. Add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent to suppress tailing on silica gel.[11] |
| Reaction is Too Slow | 1. Insufficient catalyst loading. 2. Low reaction temperature. 3. Inefficient catalyst for the specific substrate. | 1. Increase the catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Screen a range of catalysts to find one that is more active for your specific reaction.[5] Consider microwave or ultrasonic irradiation to accelerate the reaction.[2] |
Data Presentation: Catalyst Performance in Hantzsch Dihydropyridine Synthesis
The following table summarizes the performance of various catalysts in a model Hantzsch reaction to synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. While not specific to this compound, this data provides a valuable comparison of catalyst efficiency.
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 25 | 0.33 | 98 |
| Cellulose-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O/Ethanol | 60 | 1.5 | 95 |
Data adapted from a comparative guide on catalysts for the Hantzsch synthesis.[5]
Analysis: The data clearly demonstrates that catalyzed reactions provide significant improvements in reaction time and yield compared to the uncatalyzed process.[5] Modern heterogeneous and "green" catalysts show exceptional performance, often at lower temperatures and with shorter reaction times.[5]
Experimental Protocols
General Protocol for Hantzsch Dihydropyridine Synthesis
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde (e.g., 2-formylpyridine, 1 equivalent), this compound (or another β-dicarbonyl compound, 1 equivalent), and the chosen catalyst (see table above for examples).
-
Add the appropriate solvent (e.g., ethanol or water).
-
Add the nitrogen source (e.g., ammonium acetate, 1.1 equivalents).
Reaction:
-
Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux, depending on the catalyst) for the required time (typically 0.5 to 8 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]
Protocol for Aromatization of 1,4-Dihydropyridines
Reaction Setup:
-
Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., glacial acetic acid).
Reaction:
-
Add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or manganese dioxide) portion-wise while monitoring the reaction by TLC.[2][4] Be cautious as some oxidations can be exothermic.
Work-up and Purification:
-
Once the oxidation is complete, carefully neutralize the reaction mixture (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the pyridine product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by distillation, recrystallization, or column chromatography.
Visualizations
Caption: Experimental workflow for the Hantzsch dihydropyridine synthesis.
Caption: Logical troubleshooting flow for optimizing reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch_pyridine_synthesis [chemeurope.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. benchchem.com [benchchem.com]
Removal of unreacted Ethyl 2,6-dimethylnicotinate from the reaction mixture
Technical Support Center: Ethyl 2,6-dimethylnicotinate Purification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant for its purification?
A1: Understanding the physical and chemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The high boiling point, for instance, suggests that vacuum distillation is more suitable than distillation at atmospheric pressure to prevent potential decomposition.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molar Mass | 179.22 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 244-245 °C (Predicted at 760 mmHg) | [1][2] |
| Density | ~1.07 - 1.50 g/cm³ (Predicted) | [1][3] |
| Solubility | Poorly soluble in water; soluble in common organic solvents. | [3][4] |
| CAS Number | 1721-13-7 | [1][2][5] |
Q2: What is a standard aqueous workup procedure to remove common acidic or basic impurities after a synthesis?
A2: A standard liquid-liquid extraction is a highly effective first step. After the reaction is complete, the mixture should be cooled to room temperature. If the reaction solvent is immiscible with water (e.g., ethyl acetate, dichloromethane), it can be washed sequentially with different aqueous solutions in a separatory funnel.
-
To remove acidic impurities (like unreacted nicotinic acid): Wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[6][7] This will convert the acid into its corresponding salt, which is soluble in the aqueous layer.
-
To remove basic impurities: Wash with a dilute acidic solution, such as 1 M HCl.
-
Final Wash: A wash with brine (saturated NaCl solution) is recommended to remove the bulk of the dissolved water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[8]
Q3: My product is an ester. Is there a risk of hydrolysis during a basic wash?
A3: Yes, esters can be hydrolyzed under basic conditions (saponification), especially with strong bases like NaOH. To minimize this risk:
-
Use a mild, weak base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][7][9]
-
Perform the washes quickly to reduce the contact time.
-
Conduct the extractions at a lower temperature (e.g., using an ice bath) to decrease the rate of hydrolysis.[10]
Q4: How can I remove unreacted alcohol starting material from the reaction mixture?
A4: Since most low-molecular-weight alcohols have some solubility in water, they can often be removed by washing the organic layer with water several times.[6][7] For larger, less water-soluble alcohols, flash column chromatography or distillation would be necessary if the alcohol persists after the aqueous workup.
Troubleshooting and Purification Guides
This section addresses common issues encountered during the purification of this compound and provides detailed protocols for various purification techniques.
Logical Workflow for Purification
The diagram below outlines a general workflow for isolating and purifying your target compound from a crude reaction mixture.
Caption: A general workflow for the purification of an organic compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil, not a solid. | The product may be impure, or it may naturally be an oil/low-melting solid at room temperature. | First, ensure purity via TLC or NMR. If impurities are present, purify further. If pure, attempt crystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate) at low temperatures. |
| TLC shows streaking or peak tailing. | The basic nitrogen atom of the pyridine ring is interacting strongly with the acidic silanol groups on the silica gel plate.[11][12] | Add a small amount of a competing base, like triethylamine (~0.5-1%), to your eluent system.[11] Alternatively, use a different stationary phase like alumina or a polymer-based column.[11] |
| Low recovery after column chromatography. | The compound may be too polar and is sticking to the silica gel, or the chosen eluent is not polar enough to elute it. | Gradually increase the polarity of the eluent. If the product is still retained, consider switching to a more polar solvent system (e.g., dichloromethane/methanol) or a different stationary phase like reverse-phase C18 silica. |
| Product decomposes during distillation. | The boiling point is too high, leading to thermal degradation at atmospheric pressure. | Use high-vacuum distillation to lower the boiling point significantly, preventing decomposition.[13] |
Decision Guide for Purification Method
Use the following diagram to select the most appropriate purification technique based on the properties of your product and the impurities present.
Caption: A decision tree for selecting a primary purification method.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating compounds with different polarities, such as removing non-polar byproducts or polar starting materials from the target ester.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Triethylamine (optional, for reducing tailing)
-
Glass column, flasks, TLC plates, UV lamp
Procedure:
-
Select Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a 4:1 mixture of hexanes:ethyl acetate. If peak tailing is observed, add 0.5% triethylamine to the eluent mixture.[11]
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (hexanes). Carefully pour the slurry into the column and allow it to pack evenly under slight pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elute the Column: Begin eluting with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Monitor Fractions: Spot the collected fractions on TLC plates to track the separation.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[8][14]
Protocol 2: Purification by High-Vacuum Distillation
This method is best suited for purifying the product if it is thermally stable and the main impurities are non-volatile or have significantly different boiling points.
Materials:
-
Crude this compound
-
Distillation apparatus (short-path or Vigreux column)
-
High-vacuum pump and vacuum gauge
-
Heating mantle and stirrer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Set up the Apparatus: Assemble the distillation glassware. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Attach to Vacuum: Connect the apparatus to the high-vacuum pump through a cold trap to protect the pump from volatile substances.
-
Begin Heating and Stirring: Start stirring the crude material and gradually heat the distillation flask using a heating mantle.
-
Apply Vacuum: Slowly and carefully apply the vacuum. Monitor the pressure with the vacuum gauge.
-
Collect Fractions: As the temperature rises, lower-boiling impurities will distill first. Once the temperature stabilizes at the boiling point of your product at the given pressure, switch to a clean receiving flask to collect the pure this compound.
-
Complete Distillation: Once all the product has distilled over, turn off the heat and allow the system to cool completely before slowly venting the vacuum.
References
- 1. Ethyl 2,6-dimethyl nicotinate [myskinrecipes.com]
- 2. Ethyl 2,6-dimethyl nicotinate [myskinrecipes.com]
- 3. 1721-26-2(Ethyl 2-methylnicotinate) | Kuujia.com [kuujia.com]
- 4. Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7 [smolecule.com]
- 5. 2,6-DIMETHYL-NICOTINIC ACID ETHYL ESTER | 1721-13-7 [amp.chemicalbook.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 13. CN107406411B - The preparation method of (R,S)-nicotine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Precursors in Nicardipine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nicardipine, a potent dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its synthesis, primarily achieved through the Hantzsch pyridine synthesis, offers several routes depending on the choice of precursors. This guide provides an objective comparison of traditional versus alternative precursors for nicardipine synthesis, supported by experimental data and detailed protocols to inform research and development in pharmaceutical manufacturing.
Comparison of Synthetic Precursor Performance
The synthesis of nicardipine is predominantly accomplished via a three-component Hantzsch reaction. The traditional precursors for this one-pot synthesis are m-nitrobenzaldehyde, methyl 3-aminocrotonate, and 2-(N-benzyl-N-methylamino)ethyl acetoacetate.[1] Alternative approaches, while still largely based on the Hantzsch condensation, utilize slightly different starting materials or intermediates to optimize yield, purity, and process efficiency.
Below is a summary of quantitative data from various synthetic strategies. The primary difference in the "alternative" method highlighted here is the specific combination of reactants and optimized solvent conditions as detailed in recent patent literature, which claims improved yields and purity over older methods.
| Parameter | Traditional Method (Isopropanol) | Alternative Method (Chloroform) | Alternative Method (Acetone) | Alternative Method (Methanol) |
| Precursor 1 | 3-Nitrobenzaldehyde | 3-Methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl ester | 3-Methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl ester | 3-Methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl ester |
| Precursor 2 | Methyl 3-aminocrotonate | 3-Amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester | 3-Amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester | 3-Amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester |
| Precursor 3 | 2-(N-benzyl-N-methylamino)ethyl acetoacetate | - | - | - |
| Solvent | Isopropanol | Chloroform | Acetone | Methanol |
| Yield | ~42% | 82.02%[2] | 76.68%[2] | 70.02%[2] |
| Purity (HPLC) | Lower (not specified) | 99.5%[2] | 99.2%[2] | 99.8%[2] |
| Reaction Time | Not specified | 6 hours[2] | 8 hours[2] | 2 hours[2] |
| Reaction Temp. | Reflux | 60°C[2] | 50°C[2] | 70°C[2] |
Note: The "Traditional Method" data is based on descriptions of older processes mentioned in patent literature for comparison. The "Alternative Method" data is derived from specific examples in a recent patent application aimed at process optimization.[3]
Experimental Protocols
Protocol 1: Synthesis of α-Crystalline Nicardipine Hydrochloride (Alternative Method with Chloroform)
This protocol is adapted from an optimized process described in patent literature.[2][4]
Materials:
-
3-Amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester (100 kg)
-
3-Methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl ester (100 kg)
-
Chloroform (250 kg)
-
Activated Carbon (1 kg)
-
Hydrochloric Acid (44 kg)
Procedure:
-
Charge a reaction vessel with 250 kg of chloroform.
-
With stirring, add 100 kg of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and 100 kg of 3-methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl ester to the vessel.
-
Heat the reaction mixture to 60°C and maintain for 6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Add 1 kg of activated carbon for decolorization.
-
Filter the mixture and cool the filtrate to 35°C.
-
Add 44 kg of hydrochloric acid to the filtrate.
-
Stir the mixture at 30-35°C for 12 hours to facilitate crystallization.
-
Isolate the product by centrifugation.
-
Dry the product to obtain α-crystalline nicardipine hydrochloride.
Expected Outcome:
-
Yield: ~158.5 kg (82.02%)[2]
-
Purity (HPLC): 99.5%[2]
-
Appearance: Yellow-green crystalline powder[2]
-
Melting Point: 181-183°C[2]
Protocol 2: Synthesis via a Novel Tetrahydropyridine Intermediate
A novel approach involves the formation and isolation of a stable tetrahydropyridine intermediate, which is then dehydrated to form nicardipine. This method avoids the in-situ formation of water, which can lead to by-products and lower yields.[5][6]
Materials:
-
Methyl 2-(m-nitrobenzylidene)acetoacetate (BM) (10 g)
-
2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate (EM) (9.96 g)
-
Acetone (10 ml for reaction, 80 ml for dissolution)
-
Concentrated Hydrochloric Acid (3.7 ml)
Procedure: Step 1: Formation of the Intermediate
-
To a reaction flask, add 10 g of methyl 2-(m-nitrobenzylidene)acetoacetate and 9.96 g of 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate.
-
Add 10 ml of acetone and stir the mixture at 55°C for 24 hours.
-
Distill off the acetone under reduced pressure to yield the viscous intermediate, 2-hydroxy-2,6-dimethyl-4-(m-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylic acid 5-[2-(N-benzyl-N-methylamino)ethyl]ester 3-methyl ester.[6]
Step 2: Dehydration and Salt Formation
-
Dissolve the obtained intermediate in 80 ml of acetone.
-
Add 3.7 ml of concentrated hydrochloric acid to the solution.
-
Cool the mixture to 0°C and add seed crystals of nicardipine hydrochloride to promote crystallization.
-
Stir for 18 hours at 0°C.
-
Collect the crystals by filtration, wash with cold acetone, and dry under vacuum at 40°C.[6]
Visualized Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates a typical experimental workflow for the one-pot synthesis of nicardipine hydrochloride.
Caption: Experimental workflow for nicardipine synthesis.
Nicardipine's Mechanism of Action: Signaling Pathway
Nicardipine exerts its therapeutic effect by blocking L-type voltage-gated calcium channels (LTCCs) in vascular smooth muscle cells.[7][8] This blockade inhibits the influx of calcium ions, leading to muscle relaxation and vasodilation.[8][9] The signaling cascade affected by LTCCs can involve calmodulin and the MAPK pathway, which are crucial for cellular responses like gene expression.[2]
Caption: Nicardipine signaling pathway.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105061297A - Preparation method for synthesizing nicardipine hydrochloride - Google Patents [patents.google.com]
- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicardipine synthesis - chemicalbook [chemicalbook.com]
- 6. IE80422B1 - Novel process for producing nicardipine hydrochloride and its novel intermediate compound - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
Efficacy of different catalysts in Hantzsch synthesis using substituted nicotinate esters
The Hantzsch synthesis, a cornerstone in the creation of 1,4-dihydropyridines (DHPs), continues to be a focal point for optimization, particularly through the exploration of novel and efficient catalysts. For researchers and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving high yields, short reaction times, and environmentally benign processes. This guide provides a comparative analysis of various catalysts employed in the Hantzsch synthesis of substituted nicotinate esters, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficacy of different catalysts in the Hantzsch synthesis is summarized in the table below. The data highlights the diversity of catalytic systems, ranging from metal-based and zeolite catalysts to organocatalysts and even catalyst-free approaches, each presenting distinct advantages in terms of reaction efficiency and conditions.
| Catalyst | Substituted Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zr-ZSM-5 Zeolite | Benzaldehyde | Ethyl acetoacetate | Ammonium hydroxide | - | 300 (Microwave) | 25-35 min | 96 | [1] |
| Phosphotungstic acid on alumina (40 wt%) | Aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | Neat | - | 2-3.5 h | >75 | [2] |
| Phytic Acid | Various aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | Solvent-free | - | 15 min | 95 | [3] |
| γ-Alumina nanoparticles | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free | 90 | 5 min | 95 | [4] |
| CoFe2O4@SiO2-NH2-Co(II) | Various aldehydes | Ethyl acetoacetate | Ammonium acetate | Ethanol/Water (1:1) | Reflux | - | 60-96 | [5] |
| Ceric Ammonium Nitrate (CAN) | 5-bromothiophene-2-carboxaldehyde | 1,3-diones | Ammonium acetate | Solvent-free | Room Temp | Short | Good to excellent | [6] |
| Nicotinic acid | Dimedone and various aldehydes | - | - | Solvent-free | - | - | High | [7] |
| Sulfated tin oxide (STO) | - | - | - | Acetonitrile | 80 | - | 90-94 | [8] |
| Catalyst-free ("on-water") | Aryl, heteroaryl, alkyl, and vinylogous aldehydes | Ethyl acetoacetate | Ammonium acetate | Water | 70 or boiling point | 1 h | - | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, providing a practical guide for laboratory replication.
General Procedure for Hantzsch Synthesis using Zr-ZSM-5 Zeolite Catalyst[1]
A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium hydroxide (1.5 mmol), and Zr-ZSM-5 Zeolite catalyst (30 mg) is placed in a microwave-safe vessel. The reaction mixture is then subjected to microwave irradiation at 300°C for 25–35 minutes. After completion of the reaction, the mixture is cooled to room temperature, and the solid catalyst is separated by filtration. The product is then purified by recrystallization from ethanol to afford the desired 1,4-dihydropyridine.
One-pot Synthesis using Phosphotungstic Acid on Alumina[2]
In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and 40 wt % phosphotungstic acid on alumina (0.04 g/mmol ) is stirred under neat conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion (typically within 2-3.5 hours), the reaction mixture is worked up by adding ethyl acetate and filtering the catalyst. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Catalyst-free "On-Water" Hantzsch Synthesis[9]
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) is heated in water at 70°C or the boiling point of the solvent for 1 hour. After the reaction is complete, the mixture is cooled, and the precipitated solid product is collected by filtration, washed with water, and dried to give the pure 1,4-dihydropyridine.
Experimental Workflow and Reaction Mechanism
The general workflow for the Hantzsch synthesis of substituted nicotinate esters involves the condensation of four components: an aldehyde, a β-ketoester, a nitrogen source (commonly ammonia or ammonium acetate), and another molecule of a β-ketoester. The reaction can proceed through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration.
Caption: General workflow of the Hantzsch 1,4-dihydropyridine synthesis.
The reaction mechanism is thought to proceed via two main pathways that ultimately converge. In one pathway, the β-ketoester reacts with the aldehyde in a Knoevenagel condensation. In the other, the β-ketoester reacts with the nitrogen source to form an enamine. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.
Caption: Simplified mechanistic pathways of the Hantzsch synthesis.
References
- 1. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 2. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ethyl 2,6-dimethylnicotinate and its Hydrolysis Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of Ethyl 2,6-dimethylnicotinate and its primary hydrolysis product, 2,6-dimethylnicotinic acid. Understanding the distinct spectral signatures of these compounds is crucial for monitoring reaction progress, confirming structural integrity, and ensuring the purity of synthesized materials in pharmaceutical and chemical research. This document presents available experimental and predicted spectroscopic data, outlines detailed experimental protocols for obtaining this data, and offers a comparative analysis with structurally related compounds.
Reaction Overview: Hydrolysis of this compound
The hydrolysis of this compound involves the cleavage of the ester bond to yield 2,6-dimethylnicotinic acid and ethanol. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis is often preferred as it is an irreversible reaction, driving the equilibrium towards the product side.
Caption: Reaction scheme for the hydrolysis of this compound.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its hydrolysis product, 2,6-dimethylnicotinic acid. For comparative purposes, data for the closely related compound, Ethyl 2-methylnicotinate, is also included.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Data Source |
| This compound | H-4 | ~7.8 | d | ~7.8 | Predicted |
| H-5 | ~7.0 | d | ~7.8 | Predicted | |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 | Predicted | |
| 2,6 -CH₃ | ~2.5 (s) | s | - | Predicted | |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 | Predicted | |
| 2,6-dimethylnicotinic acid | H-4 | ~7.9 | d | ~7.8 | Predicted |
| H-5 | ~7.1 | d | ~7.8 | Predicted | |
| 2,6 -CH₃ | ~2.6 (s) | s | - | Predicted | |
| -COOH | ~13.0 | br s | - | Predicted | |
| Ethyl 2-methylnicotinate | H-4 | 8.13 | dd | 7.7, 1.8 | Experimental[1] |
| H-6 | 8.54 | dd | 4.8, 1.8 | Experimental[1] | |
| H-5 | 7.14 | dd | 7.7, 4.8 | Experimental[1] | |
| -OCH₂CH₃ | 4.38 | q | 7.1 | Experimental[1] | |
| 2-CH₃ | 2.75 | s | - | Experimental[1] | |
| -OCH₂CH₃ | 1.39 | t | 7.1 | Experimental[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ) ppm | Data Source |
| This compound | C=O | 167.1 | Experimental |
| C-2, C-6 | 156.5 | Experimental | |
| C-3 | 125.1 | Experimental | |
| C-4 | 135.5 | Experimental | |
| C-5 | 120.9 | Experimental | |
| -OCH₂CH₃ | 61.1 | Experimental | |
| 2,6 -CH₃ | 23.8 | Experimental | |
| -OCH₂CH₃ | 14.3 | Experimental | |
| 2,6-dimethylnicotinic acid | C=O | ~169 | Predicted |
| C-2, C-6 | ~158 | Predicted | |
| C-3 | ~126 | Predicted | |
| C-4 | ~137 | Predicted | |
| C-5 | ~122 | Predicted | |
| 2,6 -CH₃ | ~24 | Predicted |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Absorption Range (cm⁻¹) | Intensity |
| This compound | C=O (Ester) | ~1720-1740 | Strong |
| C-O (Ester) | ~1250-1300 | Strong | |
| C=C, C=N (Aromatic) | ~1580-1610 | Medium-Strong | |
| C-H (sp³) | ~2850-3000 | Medium | |
| 2,6-dimethylnicotinic acid | O-H (Carboxylic Acid) | ~2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | ~1700-1725 | Strong | |
| C-O (Carboxylic Acid) | ~1210-1320 | Strong | |
| C=C, C=N (Aromatic) | ~1580-1610 | Medium-Strong | |
| C-H (sp³) | ~2850-3000 | Medium |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₁₀H₁₃NO₂ | 179.22 | Predicted: 179 (M⁺), 150 ([M-C₂H₅]⁺), 134 ([M-OC₂H₅]⁺), 106 |
| 2,6-dimethylnicotinic acid | C₈H₉NO₂ | 151.16 | Predicted: 151 (M⁺), 136 ([M-CH₃]⁺), 106 ([M-COOH]⁺) |
| 6-Methylnicotinic acid | C₇H₇NO₂ | 137.14 | Experimental: 137 (M⁺), 92 ([M-COOH]⁺)[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis of 2,6-dimethylnicotinic acid via Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Acidify the remaining aqueous solution to a pH of approximately 4-5 with 2M hydrochloric acid. The product, 2,6-dimethylnicotinic acid, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer operating at a minimum of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Analyze as a thin film between two salt plates (e.g., NaCl).
-
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Comparative Analysis of Spectroscopic Signatures
The transformation from this compound to 2,6-dimethylnicotinic acid is clearly distinguishable through several key spectroscopic changes:
-
¹H NMR: The most significant change is the disappearance of the quartet at ~4.3 ppm and the triplet at ~1.3 ppm, corresponding to the ethyl group protons of the ester. Concurrently, a broad singlet appears in the downfield region (~10-13 ppm), characteristic of the carboxylic acid proton.
-
¹³C NMR: The chemical shift of the carbonyl carbon will shift slightly, and the signals corresponding to the ethyl group carbons (-OCH₂CH₃ at ~61 ppm and -OCH₂CH₃ at ~14 ppm) will be absent in the spectrum of the acid.
-
IR Spectroscopy: The strong C=O stretching vibration of the ester at ~1720-1740 cm⁻¹ will be replaced by the C=O stretch of the carboxylic acid at a slightly lower wavenumber (~1700-1725 cm⁻¹). The most definitive change will be the appearance of a very broad O-H stretching band from ~2500-3300 cm⁻¹ in the spectrum of the acid.
-
Mass Spectrometry: The molecular ion peak will shift from m/z 179 for the ester to m/z 151 for the carboxylic acid, reflecting the loss of the ethyl group and the addition of a proton.
Caption: Key spectroscopic differences between the ester and the acid.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its reaction products. For definitive structural confirmation, it is always recommended to acquire and interpret a full set of spectroscopic data for the synthesized compounds.
References
A Comparative Guide to Dihydropyridine Synthesis: Yields and Methodologies
The synthesis of dihydropyridines (DHPs), a core scaffold in numerous biologically active compounds, is a cornerstone of medicinal and organic chemistry. While the classical Hantzsch synthesis remains a fundamental approach, a variety of modern techniques have emerged, offering significant improvements in reaction times, yields, and environmental impact. This guide provides a comparative analysis of key synthetic routes to dihydropyridines, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Yield Comparison of Dihydropyridine Synthesis Routes
The efficiency of dihydropyridine synthesis is highly dependent on the chosen methodology. The following table summarizes typical yields reported for various synthetic strategies, providing a quantitative comparison of their performance. It is important to note that yields can vary based on the specific substrates and reaction conditions employed.
| Synthesis Route | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Classical Hantzsch Synthesis | Reflux | Ethanol | 12 hours | 15-52 | |
| Acetic Acid | Acetic Acid | Long | Low | [1] | |
| "On-Water" | Water | 1 hour | 75 | [2] | |
| Microwave-Assisted Synthesis | Domestic Microwave Oven | Ethanol | 4 minutes | 15-52 | [3] |
| Domestic Microwave Oven | Ethanol | 3-5 minutes | 32-80 | [3] | |
| Single-Mode Synthesizer | Aqueous NH4OH | 10-15 minutes | up to 92 | [3] | |
| Ultrasound-Assisted Synthesis | Catalyst-Free | None | Minutes | 82-99 | [4] |
| Ionic Liquid | None | - | Moderate to High | [5] | |
| MWCNTs@meglumine | Ethanol | 15 minutes | 95 | [6] | |
| Catalytic Synthesis | Ceric Ammonium Nitrate (CAN) | None | 1-2.5 hours | Good to Excellent | [7] |
| Zeolite | Reflux | - | Good to Excellent | [8] | |
| Scrap Automobile Catalyst (SAC) | Ethanol | 1.5-2 hours | - | [9] | |
| Guareschi-Thorpe Reaction | Ammonium Carbonate | Aqueous | - | High | [10][11] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.
Classical Hantzsch Dihydropyridine Synthesis ("On-Water" Protocol)
This protocol offers an environmentally friendly approach to the classical Hantzsch reaction.[2]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.3 mmol)
-
Water (2 mL)
-
Ethanol
-
Crushed ice
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate is vigorously stirred in water in a round-bottom flask.[2]
-
The reaction mixture is heated at 70°C for the required time, with the reaction progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, a few drops of ethanol are added to the reaction mixture to aid in the granulation of the product, followed by the addition of crushed ice.[2]
-
The resulting solid product is filtered, washed with water, and can be further purified by crystallization from aqueous ethanol if necessary.[2]
Microwave-Assisted Hantzsch Synthesis (Single-Mode Synthesizer)
This method utilizes a dedicated microwave synthesizer for precise temperature and pressure control, leading to rapid and high-yielding reactions.[12]
Materials:
-
Aldehyde
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (if applicable)
-
Microwave reaction vial with a Teflon septa
Procedure:
-
The aldehyde, β-ketoester, and ammonia source are combined in a microwave reaction vial.[12]
-
The vial is sealed with a Teflon septa and placed inside the microwave cavity.[12]
-
The reaction is heated to a set temperature (e.g., 140°C) for a short duration (e.g., 10 minutes) with stirring.[12]
-
After the reaction is complete, the vial is cooled to room temperature.[12]
-
The cooled reaction mixture is then poured into crushed ice and stirred vigorously to precipitate the solid product.[12]
-
The crude product is collected by filtration and washed with cold water.[12]
Ultrasound-Assisted Hantzsch Synthesis (Catalyst and Solvent-Free)
This environmentally benign protocol employs ultrasonic irradiation to promote the reaction without the need for a catalyst or solvent.[4]
Materials:
-
Aldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate is placed in a suitable reaction vessel.
-
The mixture is subjected to ultrasonic irradiation at room temperature for a few minutes.[4]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid product is typically formed directly and can be isolated by simple filtration.
Catalytic Hantzsch Synthesis (Using Ceric Ammonium Nitrate - CAN)
This method utilizes a catalyst to enhance the reaction rate under solvent-free conditions at room temperature.[7]
Materials:
-
5-Bromothiophene-2-carboxyaldehyde (0.01 mol)
-
Ammonium acetate (0.01 mol)
-
1,3-dione (e.g., ethyl acetoacetate) (0.01 or 0.02 mol)
-
Ceric Ammonium Nitrate (CAN) (0.5 mmol)
Procedure:
-
All reactants are added to a 100 ml round-bottom flask.[7]
-
The mixture is stirred at room temperature for 1-2.5 hours.[7]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solid product is washed with water and then treated with n-hexane to remove impurities.[7]
-
The crude product is dried and can be recrystallized from ethanol with charcoal treatment for further purification.[7]
Synthesis Route Comparison
Caption: A comparison of different synthesis routes for dihydropyridines.
Experimental Workflow for Dihydropyridine Synthesis
Caption: A generalized experimental workflow for the synthesis of dihydropyridines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. tandfonline.com [tandfonline.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. ijstm.com [ijstm.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Strategic Synthesis of Ethyl 2,6-dimethylnicotinate: A Cost-Benefit Analysis for Large-Scale Pharmaceutical Production
In the competitive landscape of pharmaceutical manufacturing, the selection of key intermediates is a critical decision with far-reaching implications for cost, efficiency, and overall process viability. Ethyl 2,6-dimethylnicotinate, a pivotal building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the calcium channel blocker Nicardipine, presents a compelling case for its application in large-scale synthesis. This guide provides an objective comparison of the synthesis of this compound with alternative routes, supported by experimental data and a thorough cost-benefit analysis to inform researchers, scientists, and drug development professionals.
Executive Summary
The primary route for the industrial production of this compound is a two-step process commencing with the Hantzsch dihydropyridine synthesis, followed by an oxidation step. This method is favored for its high yields, operational simplicity, and the use of readily available, low-cost starting materials. While alternative pyridine synthesis methodologies such as the Guareschi-Thorpe and Chichibabin syntheses exist, the Hantzsch-based approach for this specific substitution pattern generally offers a more favorable economic profile for large-scale production.
Comparative Analysis of Synthetic Routes
The economic and operational feasibility of producing this compound at an industrial scale hinges on a careful evaluation of various synthetic strategies. The following table provides a comparative overview of the most relevant methods.
| Metric | Hantzsch Synthesis & Oxidation | Guareschi-Thorpe Condensation | Chichibabin Pyridine Synthesis |
| Starting Materials | Acetaldehyde, Ethyl Acetoacetate, Ammonia | Cyanoacetic ester, Acetoacetic ester, Ammonia | Aldehydes, Ketones, Ammonia |
| Typical Yield | High (often >80% for dihydropyridine) | Moderate to High | Low to Moderate (often 20-30%)[1] |
| Reaction Conditions | Mild to moderate | Moderate | Harsh (High temperature and pressure)[2] |
| Scalability | Excellent | Good | Good, but often requires specialized equipment |
| Raw Material Cost | Low | Low to Moderate | Low |
| Process Complexity | Two-step process | One-pot potential, but can require specific conditions | Often produces mixtures requiring separation |
| Environmental Impact | Use of organic solvents, potential for heavy metal oxidants | Can be adapted to greener conditions | High energy consumption |
Cost Analysis of Starting Materials for Hantzsch Synthesis
A significant advantage of the Hantzsch route to this compound is the low cost of its primary starting materials. The following table provides an estimated cost breakdown based on currently available bulk pricing.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Price per kg (USD) | Moles per kg |
| Acetaldehyde | C₂H₄O | 44.05 | ~$1.50 | ~22.7 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ~$2.00 | ~7.7 |
| Ammonia | NH₃ | 17.03 | ~$0.50 | ~58.7 |
Note: Prices are estimates and can vary based on supplier, purity, and market fluctuations.
Experimental Protocols
Large-Scale Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Dihydropyridine Ester)
This procedure is a representative method for the industrial-scale synthesis of the dihydropyridine precursor to this compound.
Materials:
-
Ethyl acetoacetate (260 kg, 2.0 kmol)
-
Acetaldehyde (44 kg, 1.0 kmol)
-
Aqueous Ammonia (28-30% solution, 68 kg, ~1.1 kmol NH₃)
-
Ethanol (500 L)
Procedure:
-
To a 1000 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol (500 L) and ethyl acetoacetate (260 kg).
-
Cool the mixture to 10-15 °C with gentle stirring.
-
Slowly add aqueous ammonia solution (68 kg) to the reactor over a period of 1-2 hours, maintaining the temperature below 25 °C.
-
After the ammonia addition is complete, slowly add acetaldehyde (44 kg) over 2-3 hours, again ensuring the temperature does not exceed 30 °C.
-
Once the acetaldehyde addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0-5 °C and hold for 2-4 hours to allow for product crystallization.
-
Isolate the solid product by centrifugation or filtration and wash the cake with cold ethanol (2 x 50 L).
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Expected Yield: 80-90% of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
Oxidation of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate to Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate
Materials:
-
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (253 kg, 1.0 kmol)
-
Nitric Acid (68% solution, 120 kg)
-
Acetic Acid (500 L)
Procedure:
-
In a suitable reactor, dissolve the dihydropyridine ester (253 kg) in acetic acid (500 L).
-
Cool the solution to 10-15 °C.
-
Slowly add nitric acid (120 kg) while maintaining the temperature below 30 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, quench the mixture by slowly adding it to a stirred vessel containing cold water (1000 L).
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 300 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate.
Note: For the synthesis of this compound, a subsequent selective hydrolysis and decarboxylation step would be required.
Visualization of Synthetic Pathways
Hantzsch Dihydropyridine and Pyridine Synthesis Workflow
Caption: Workflow for the synthesis of Nicardipine via this compound intermediate.
Logical Relationship of Synthesis Route Comparison
References
Safety Operating Guide
Proper Disposal of Ethyl 2,6-dimethylnicotinate: A Guide for Laboratory Professionals
For immediate reference, Ethyl 2,6-dimethylnicotinate should be treated as a hazardous chemical waste. Proper disposal is crucial not only for laboratory safety but also for environmental responsibility and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
This compound (CAS No. 1721-13-7) is a chemical intermediate used in the synthesis of pharmaceuticals. Due to its chemical properties and potential hazards, it requires careful management throughout its lifecycle, including disposal. Adherence to proper disposal protocols is mandatory to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors. |
In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following is a step-by-step guide for its disposal:
-
Waste Identification and Classification :
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
-
Waste Segregation :
-
Do not mix this compound waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.
-
-
Waste Collection and Containerization :
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including "this compound" and its approximate concentration.
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Disposal Request :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department with a completed hazardous waste pickup request form, including all necessary information about the waste.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Decision-Making Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most detailed information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
